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3-Amino-5-iodophenol safety data sheet and toxicity profile

An In-depth Technical Guide to the Safety and Toxicity of 3-Aminophenol and Considerations for Iodinated Analogs Introduction 3-Aminophenol is a crucial aromatic building block in the synthesis of pharmaceuticals, dyes,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Toxicity of 3-Aminophenol and Considerations for Iodinated Analogs

Introduction

3-Aminophenol is a crucial aromatic building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its dual amine and hydroxyl functionalities impart a versatile reactivity profile. However, this reactivity also necessitates a thorough understanding of its toxicological properties and associated safety protocols to ensure its responsible handling in research and development settings. This guide provides a comprehensive overview of the safety data and toxicity profile of 3-aminophenol, synthesized from publicly available safety data sheets and toxicological studies. Furthermore, it will explore the potential toxicological implications of iodination, specifically at the 5-position, to form 3-Amino-5-iodophenol, by drawing parallels with related iodinated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals who handle this class of compounds.

Chemical and Physical Properties of 3-Aminophenol

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 591-27-5[3]
Molecular Formula C₆H₇NO[2]
Molecular Weight 109.13 g/mol [3]
Appearance White to orange to green powder/crystal[1]
Melting Point 120 - 124 °C (248 - 255 °F)[3]
Boiling Point 164 °C (327 °F) at 15 hPa[3]
Solubility Soluble in water (2,427 mg/L)[4]

Hazard Identification and GHS Classification

3-Aminophenol is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302 + H332: Harmful if swallowed or if inhaled. [1][2][3]

  • H319: Causes serious eye irritation. [3]

  • H411: Toxic to aquatic life with long lasting effects. [2][3]

The signal word associated with these classifications is "Warning" .[2] These classifications are derived from its potential to cause systemic toxicity upon ingestion or inhalation, significant irritation to the eyes, and long-term harm to aquatic ecosystems.

Toxicological Profile

Acute Toxicity

Acute toxicity studies indicate that 3-aminophenol is harmful if ingested or inhaled.[2][3] The oral LD50 values in rats have been reported to be between 2,928 and 4,355 mg/kg.[4]

Irritation and Sensitization

While not classified as a skin irritant, direct contact should be avoided. It is, however, classified as causing serious eye irritation.[3][5] There is insufficient data to classify it as a skin or respiratory sensitizer.

Repeated Dose Toxicity and Target Organ Effects

Subchronic toxicity studies in rats have demonstrated that repeated oral administration of 3-aminophenol can lead to a range of adverse effects.[6] A study on newborn and young rats identified the following target organs and effects:

  • Thyroid: Hypertrophy of thyroid follicular epithelial cells was observed at 240 mg/kg in newborn rats.[6]

  • Liver and Kidney: Increased relative liver and kidney weights were also noted at the same dose.[6]

  • Nervous System: Tremors were observed at higher doses.[6]

  • Hematological System: Anemia was seen in young rats at 720 mg/kg.[6]

The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 80 mg/kg/day in newborn rats and 240 mg/kg/day in young rats, suggesting that newborns are approximately three times more susceptible to the toxic effects of 3-aminophenol.[6]

Mutagenicity and Carcinogenicity

While specific mutagenicity and carcinogenicity data for 3-aminophenol are not extensively detailed in the provided search results, related aminophenol compounds have been studied. For instance, some aminophenols are used in hair dyes and have been evaluated for their genotoxic potential.[4] Given the aromatic amine structure, a thorough assessment of mutagenic potential, for example through a bacterial reverse mutation assay (Ames test), is a critical component of the safety evaluation for any new analog.

Considerations for 3-Amino-5-iodophenol

The introduction of an iodine atom to the aromatic ring can significantly alter the toxicological profile of a molecule. Key considerations include:

  • Increased Lipophilicity: The iodine atom will increase the lipophilicity of the molecule, which may enhance its absorption across biological membranes and potentially increase its bioaccumulation.

  • Metabolic Activation: The presence of iodine could influence the metabolic pathways. Aromatic amines can be metabolically activated to reactive intermediates that can bind to macromolecules like DNA, leading to mutagenicity and carcinogenicity. The electronic effects of the iodine substituent could modulate this activation.

  • Thyroid Disruption: Iodine is an essential component of thyroid hormones.[7] Iodinated organic compounds can interfere with thyroid function. Given that 3-aminophenol itself has shown effects on the thyroid in animal studies, the iodinated analog warrants careful evaluation for potential thyroid toxicity.[6]

  • General Toxicity: The overall toxicity profile may be altered. For instance, the introduction of iodine could change the potency of the compound with respect to the observed effects of 3-aminophenol, such as liver and kidney toxicity.[6]

Exposure Scenarios and Risk Management

A systematic approach to handling 3-aminophenol and its derivatives is crucial to minimize exposure and ensure a safe laboratory environment.[8]

Engineering Controls
  • Ventilation: Work with 3-aminophenol should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[3]

  • Containment: For larger quantities or high-energy operations (e.g., milling, grinding), a closed system or glove box should be considered to prevent the dispersion of dust.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for personal safety. The following table provides guidance for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges
Handling and Storage Procedures
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] Protect from light. The storage area should be clearly marked with the appropriate hazard signs.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Get medical attention as soon as possible.[9]

  • Skin Contact: Immediately flush the contaminated skin with large amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing.[9] If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[9][10] Get medical attention immediately.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[11] Get medical attention immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon oxides.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[2] Wear appropriate PPE as described in Section 4.2.

  • Environmental Precautions: Avoid release to the environment.[2] Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For solid spills, pick up and arrange disposal without creating dust. Use a dust suppressant if necessary. Collect the material in a suitable, labeled container for disposal.

Experimental Protocols for Toxicity Assessment

A comprehensive toxicological evaluation of a new chemical entity like 3-Amino-5-iodophenol would involve a battery of in vitro and in vivo tests. Below are conceptual outlines for two key assays.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 and identify signs of toxicity.

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats).

  • Dose Selection: Start with a dose estimated to be just below the LD50. Subsequent doses are adjusted up or down depending on the outcome for the previous animal.

  • Administration: Administer the test substance by oral gavage.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is calculated using a maximum likelihood method.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This in vitro assay assesses the mutagenic potential of a substance.

  • Tester Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine or tryptophan operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test substance.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Conclusion

3-Aminophenol is a valuable chemical intermediate with a well-defined hazard profile. It is harmful if swallowed or inhaled, causes serious eye irritation, and is toxic to aquatic life.[1][2][3] The primary target organs for repeated dose toxicity are the thyroid, liver, and kidneys.[6] The introduction of an iodine atom to create 3-Amino-5-iodophenol is likely to alter this profile, potentially increasing lipophilicity and introducing a risk of thyroid disruption. A thorough toxicological evaluation of any new iodinated analog is therefore essential. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is imperative to ensure the safe use of these compounds in a research and development setting.

Visualizations

Toxicity_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing QSAR QSAR Modeling Ames Mutagenicity (Ames Test) QSAR->Ames Predicts Mutagenicity ReadAcross Read-Across Analysis CellTox Cytotoxicity Assays ReadAcross->CellTox Informs Dose Selection AcuteTox Acute Toxicity (e.g., OECD 425) Ames->AcuteTox Guides Hazard Classification CellTox->AcuteTox Refines Dose Range RepeatDose Repeated Dose Toxicity (e.g., 28-day study) AcuteTox->RepeatDose Determines Sub-chronic Doses

Caption: Conceptual workflow for assessing the toxicity of a novel chemical entity.

PPE_Decision_Tree Start Handling 3-Aminophenol Derivative? DustRisk Risk of Dust/Aerosol Generation? Start->DustRisk SplashRisk Risk of Splash? DustRisk->SplashRisk No FumeHood Work in Fume Hood DustRisk->FumeHood Yes LargeQuantity Large Quantity or High Energy? SplashRisk->LargeQuantity No Goggles Wear Chemical Goggles SplashRisk->Goggles Yes BasePPE Lab Coat, Safety Glasses, Nitrile Gloves LargeQuantity->BasePPE No Respirator Consider Respirator LargeQuantity->Respirator Yes FumeHood->SplashRisk Goggles->LargeQuantity FaceShield Add Face Shield Goggles->FaceShield High Risk FaceShield->LargeQuantity Respirator->BasePPE

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

First_Aid_Flowchart Exposure Chemical Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Airborne Skin Skin Contact Route->Skin Dermal Eye Eye Contact Route->Eye Ocular Ingestion Ingestion Route->Ingestion Oral ActionInhale Move to Fresh Air Administer Artificial Respiration if Needed Inhalation->ActionInhale ActionSkin Remove Contaminated Clothing Flush with Water for 15 min Skin->ActionSkin ActionEye Flush with Water for 15 min Lift Eyelids Eye->ActionEye ActionIngest Rinse Mouth Do NOT Induce Vomiting Ingestion->ActionIngest Medical Seek Immediate Medical Attention ActionInhale->Medical ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Flowchart of first-aid measures based on the route of exposure.

References

  • Ema, M., et al. (2002). Comparative toxicity study of 3-aminophenol in newborn and young rats. Experimental Animals, 51(5), 485-492. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]

  • National Institute of Health Sciences, Japan. (n.d.). 3-Aminophenol (591-27-5). Japan Existing Chemical Database (JECDB). Retrieved from [Link]

  • University of Toyama. (n.d.). Do you know first-aid for injuries caused by chemicals? Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). HAZARD ASSESSMENT REPORT POLY(OXYETHYLENE) NONYLPHENYL ETHER. Retrieved from [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. (2021, July 8). Screening Level for Polyethylene glycol mono(octylphenyl)ether (CAS # 9036-19-5). Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. Retrieved from [Link]

  • Aminowill. (2026, January 20). Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and ma. Retrieved from [Link]

  • Zhang, S., et al. (2016). Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. Scientific Reports, 6, 28739. Retrieved from [Link]

  • Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • Google Patents. (n.d.). Patent 2281803 - Improvements in crystallization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6,-triiodo-isophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • Google Patents. (n.d.). EP2421819B1 - Process for the iodination of aromatic compounds.
  • National Toxicology Program. (2014). NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone. Retrieved from [Link]

  • Sugimura, T., et al. (2000). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces apoptosis in rat splenocytes and thymocytes by different mechanisms. Mutation Research, 457(1-2), 57-67. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Hosaka, S., et al. (1981). Carcinogenic activity of 3-amino-1-methyl-5H-pyrido [4,3-b]indole (Trp-P-2), a pyrolysis product of tryptophan. Cancer Letters, 13(1), 23-8. Retrieved from [Link]

  • PubChem. (n.d.). DIPEPTID-AMINO ACID ADDITIONAL COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF DECOMPOSITION. - Patent CH-637914-A5. Retrieved from [Link]

  • MDPI. (2022, August 16). Toxicology, Nanotoxicology and Occupational Diseases Related to Chemical Exposure. Retrieved from [Link]

  • European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 3-Amino-5-iodophenol in Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of 3-Amino-5-iodophenol in so...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of 3-Amino-5-iodophenol in solution. As a crucial intermediate in pharmaceutical synthesis, understanding its degradation pathways and stability profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for robust stability assessment. We delve into the intrinsic chemical liabilities of the molecule, detail the impact of environmental factors such as pH, light, and temperature, and provide step-by-step methodologies for conducting forced degradation studies and developing stability-indicating analytical methods. The aim is to equip researchers with the necessary knowledge to predict, identify, and mitigate potential stability issues, thereby streamlining the drug development process.

Introduction: The Imperative of Stability Analysis

3-Amino-5-iodophenol is a substituted aromatic compound featuring three key functional groups: a nucleophilic amino group, an acidic phenolic hydroxyl group, and an iodine substituent. This unique combination makes it a versatile building block but also introduces specific chemical liabilities. In the context of pharmaceutical development, the stability of such an intermediate is not merely an academic curiosity; it is a critical quality attribute. Degradation of an intermediate can lead to the formation of impurities that may be carried through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety profile, and shelf-life.

Therefore, a thorough understanding of the thermodynamic stability of 3-Amino-5-iodophenol is essential. This involves identifying potential degradation products, elucidating degradation pathways, and determining the rate of degradation under various conditions. Such knowledge, mandated by regulatory bodies like the International Council for Harmonisation (ICH), informs the development of stable formulations, defines appropriate storage conditions, and establishes a valid re-test period.[1][2]

Physicochemical Properties and Inherent Stability Factors

The stability of 3-Amino-5-iodophenol in solution is intrinsically linked to its molecular structure and resulting physicochemical properties.

  • Functional Group Reactivity :

    • Aminophenol Core : The aminophenol structure is susceptible to oxidation.[3] The electron-donating nature of both the amino (-NH2) and hydroxyl (-OH) groups activates the aromatic ring, making it prone to electrophilic attack and oxidative degradation. The meta-disposition of these groups in 3-aminophenol generally confers greater stability compared to its ortho and para isomers, which are more readily oxidized to form colored quinone-imine species.[3][4]

    • Iodine Substituent : The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage, particularly under photolytic conditions (photodegradation).[5][6] This can lead to deiodination, a primary degradation pathway for many iodinated aromatic compounds.

  • Acid-Base Properties (pKa) : 3-Amino-5-iodophenol is an amphoteric molecule. The pKa of the phenolic proton is approximately 9.8, while the pKa of the protonated amino group is around 4.4.[7] These values are critical as the ionization state of the molecule, which is dictated by the solution's pH, significantly influences its reactivity and stability.[8][9][10] For instance, at pH values above the pKa of the phenol, the resulting phenoxide ion is highly activated and much more susceptible to oxidation. Conversely, at pH values below the pKa of the amine, the protonated ammonium group is less nucleophilic and less prone to oxidation.

Key Factors Influencing Stability in Solution

The degradation of 3-Amino-5-iodophenol is not solely an intrinsic property but is heavily influenced by its chemical environment. A systematic evaluation of these factors is the cornerstone of a robust stability program.

  • pH : The pH of the solution is arguably the most critical factor. As discussed, it controls the ionization state of the amino and hydroxyl groups. Generally, phenolic compounds exhibit increased degradation in alkaline conditions due to the formation of the more easily oxidized phenoxide ion.[8][9] Therefore, significant degradation of 3-Amino-5-iodophenol is anticipated under basic conditions. Acidic conditions may promote hydrolysis or other reactions, although the protonated form is generally more stable against oxidation.

  • Oxidation : Given the electron-rich nature of the aminophenol ring, the molecule is susceptible to oxidation by dissolved oxygen or other oxidizing agents. This can lead to the formation of dimers, polymers, and quinone-like structures.[11][12][13] This process is often catalyzed by trace metal ions and can be accelerated by elevated temperature and light exposure.

  • Photostability : Many iodinated aromatic compounds are sensitive to light.[5] The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, generating radical intermediates that can trigger a cascade of degradation reactions.[14] Photostability testing, as outlined in ICH guideline Q1B, is therefore a mandatory part of stress testing.[2]

  • Temperature : Temperature accelerates the rate of most chemical reactions, including degradation. The effect of temperature on the degradation rate constant can typically be modeled using the Arrhenius equation.[15] Thermal stress testing is used to determine the molecule's thermal lability and to predict its long-term stability under various storage temperatures.

Experimental Design for a Comprehensive Stability Assessment

A thorough stability investigation follows a logical progression, beginning with forced degradation studies to identify likely degradation pathways and culminating in long-term stability trials under ICH-prescribed conditions.

Overall Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the stability of 3-Amino-5-iodophenol.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) B Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Identify Major Degradants (Using MS, NMR) C->D E Elucidate Degradation Pathways D->E F Long-Term & Accelerated Stability (ICH Conditions Q1A(R2)) E->F G Monitor Assay, Impurities, and Physical Characteristics Over Time F->G H Kinetic Analysis & Shelf-Life Prediction G->H I Compile Stability Report for Regulatory Submission H->I

Workflow for Stability Assessment of 3-Amino-5-iodophenol.
Protocol: Development of a Stability-Indicating HPLC Method

Objective : To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-Amino-5-iodophenol from its potential degradation products, thus demonstrating specificity.

Methodology :

  • Column Selection : Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) due to the moderate polarity of the analyte.

  • Mobile Phase Selection :

    • A: 0.1% Formic Acid in Water (for acidic pH to ensure amine protonation and good peak shape).

    • B: Acetonitrile or Methanol.

  • Gradient Elution : Develop a gradient method to ensure elution of both the parent compound and any potential degradants with different polarities. Example gradient:

    • Start at 5-10% B.

    • Ramp to 90-95% B over 15-20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Detection : Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 230 nm and 280 nm) to ensure all components are detected. Couple the HPLC system to a Mass Spectrometer (MS) to aid in the identification of degradation products.

  • Method Validation : The method must be validated according to ICH Q2(R2) guidelines. This includes demonstrating specificity by analyzing stressed samples to show that degradant peaks do not co-elute with the main peak.[16]

Protocol: Forced Degradation (Stress Testing)

Objective : To intentionally degrade the sample to identify likely degradation products and pathways, and to confirm the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.[15]

Materials :

  • Stock solution of 3-Amino-5-iodophenol (e.g., 1 mg/mL in methanol or acetonitrile).

  • 0.1 M and 1 M Hydrochloric Acid (HCl).

  • 0.1 M and 1 M Sodium Hydroxide (NaOH).

  • 3% and 30% Hydrogen Peroxide (H₂O₂).

  • HPLC-grade water and solvents.

Procedure :

  • Sample Preparation : For each condition, mix the stock solution with the stress agent. A parallel control sample using solvent instead of the stress agent should be run for each condition.

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Heat at 60-80°C. Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours), neutralize, and analyze by HPLC. If no degradation occurs, repeat with 1 M HCl.

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points, neutralize, and analyze. The reaction is expected to be much faster than acid hydrolysis.

  • Oxidative Degradation : Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points and analyze.

  • Thermal Degradation : Store the solution at an elevated temperature (e.g., 80°C) in a calibrated oven, protected from light. Analyze at set time points. Also, test the solid compound under the same conditions.

  • Photodegradation : Expose the solution (in a photochemically transparent container) to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a dark control sample in parallel.

Predicted Degradation Pathways and Data Interpretation

Based on the chemical nature of 3-Amino-5-iodophenol, several degradation pathways can be hypothesized. The data from the forced degradation studies will confirm which of these are relevant.

G cluster_main cluster_products Potential Degradation Products A 3-Amino-5-iodophenol B Quinone-imine Species A->B Oxidation (O₂, H₂O₂) C 3-Aminophenol (Deiodination Product) A->C Photolysis (UV/Vis) Reductive Dehalogenation D Oxidative Dimers/ Polymers A->D Oxidation/Base Catalysis E Ring-Opened Products B->E Further Oxidation/Hydrolysis

Hypothesized Degradation Pathways for 3-Amino-5-iodophenol.
Interpreting the Data

The results from the HPLC analysis of stressed samples should be compiled into a table to clearly present the extent of degradation and the formation of impurities.

Table 1: Example Forced Degradation Summary

Stress ConditionDurationAssay (%)Total Impurities (%)Major Degradant Peak (RT, min)Remarks
0.1 M HCl, 80°C24 h98.51.28.5Minor degradation observed.
0.1 M NaOH, RT6 h85.214.510.2, 11.5Significant degradation, multiple products formed.
3% H₂O₂, RT24 h90.19.810.2Significant oxidative degradation.
Heat, 80°C48 h99.10.8-Thermally stable in solution.
Light (ICH Q1B)-92.47.57.1Photolytically unstable, likely deiodination.

This data allows for a clear understanding of the molecule's liabilities. In this hypothetical example, 3-Amino-5-iodophenol is most susceptible to basic and oxidative conditions, with significant photolytic instability. It is relatively stable to acid and heat. The primary degradation products can then be isolated and their structures elucidated using techniques like LC-MS/MS and NMR.

Conclusion and Recommendations

This guide establishes a comprehensive framework for evaluating the thermodynamic stability of 3-Amino-5-iodophenol. The molecule's inherent susceptibility to oxidation, base-catalyzed degradation, and photolysis necessitates careful handling and storage.

Key recommendations for drug development professionals include:

  • pH Control : Maintain solutions at a slightly acidic pH (e.g., pH 4-6) to minimize oxidation of the phenoxide form and leverage the stability of the protonated amine.

  • Inert Atmosphere : For long-term storage in solution, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Light Protection : All solutions and the solid material should be protected from light at all stages of manufacturing and storage.

  • Antioxidant Use : In formulation development, the inclusion of antioxidants could be explored to quench radical reactions and improve stability.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust stability profile for 3-Amino-5-iodophenol, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. (2025). PharmaEducation Center. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories Inc. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhu, Q. Y., et al. (2002). The effect of pH on the stability of catechins. Journal of Agricultural and Food Chemistry.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Available at: [Link]

  • Wang, J., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. Available at: [Link]

  • Stability of Apple Polyphenols as a Function of Temperature and pH. (2014). International Journal of Food Properties. Available at: [Link]

  • pH and Its Effects on Phytochemical Stability. (2022). Extraction Magazine. Available at: [Link]

  • Electrochemical oxidation mechanism of p-aminophenol in aqueous media. (Diagram). ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. (2025). Chemcess. Available at: [Link]

  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (2020). Frontiers in Chemistry. Available at: [Link]

  • Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. Available at: [Link]

  • Tuning the stereoelectronic factors of iron(II)-2-aminophenolate complexes for the reaction with dioxygen: oxygenolytic C–C bond cleavage vs. oxidation of complex. (2020). Dalton Transactions. Available at: [Link]

  • 4-AMINOPHENOL. Ataman Kimya. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Available at: [Link]

  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Various Authors, Search Results.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2025). ResearchGate. Available at: [Link]

  • Xiong, Z., & Xu, Y. (2012). Iodine-Sensitized Degradation of 2,4,6-Trichlorophenol under Visible Light. Environmental Science & Technology. Available at: [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. Available at: [Link]

  • Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. ResearchGate. Available at: [Link]

  • 2-Aminophenol. Wikipedia. Available at: [Link]

  • Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols. SciSpace. Available at: [Link]

  • Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. (2025). ResearchGate. Available at: [Link]

  • 2-Amino-5-iodophenol. PubChem. Available at: [Link]

  • Insights into the Photochemical Transformation of Iodine in Aqueous Systems: Humic Acid Photosensitized Reduction of Iodate. (2012). Environmental Science & Technology. Available at: [Link]

  • Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics. Available at: [Link]

  • Chemical Properties of Phenol, 3-amino- (CAS 591-27-5). Cheméo. Available at: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. (2023). Exploration of Foods and Foodomics. Available at: [Link]

  • 3-Aminophenol. Wikipedia. Available at: [Link]

  • Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. (2021). PubMed. Available at: [Link]

  • Analytical Methods for Phenol. Toxicological Profile for Phenol, NCBI Bookshelf. Available at: [Link]

  • 3-Iodophenol. PubChem. Available at: [Link]

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Foundational

Crystal Structure and Polymorphism of 3-Amino-5-iodophenol: A Supramolecular Engineering Guide

Mechanistic Overview: The Trifunctional Competition In the realm of crystal engineering and solid-state pharmaceutical development, 3-Amino-5-iodophenol serves as an exceptional model system for studying supramolecular s...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Trifunctional Competition

In the realm of crystal engineering and solid-state pharmaceutical development, 3-Amino-5-iodophenol serves as an exceptional model system for studying supramolecular synthon competition. The molecule is uniquely trifunctional: it possesses a strong hydrogen-bond donor/acceptor in the hydroxyl group (-OH), an amphoteric amino group (-NH2), and a highly polarizable, heavy halogen atom (-I).

As an application scientist, understanding the causality behind the solid-state packing of this molecule requires looking beyond simple steric hindrance. The polymorphic landscape of 3-amino-5-iodophenol is dictated by a fierce thermodynamic competition between classical Hydrogen Bonding (O-H···N, N-H···O) and highly directional Halogen Bonding (C-I···O, C-I···N).

In standard homologous aminophenols (like 3-aminophenol), the crystal lattice is typically dominated by infinite chain N(H)O synthons or weak N-H···π bridges that satisfy herringbone packing requirements [1]. However, the introduction of the iodine atom at the 5-position introduces a pronounced "σ-hole"—a region of positive electrostatic potential on the outermost extension of the halogen's covalent bond. This allows iodine to act as a potent electrophile, capable of disrupting the classic β-As sheet motifs typical of aminophenols to form competing halogen-bonded networks [2].

SynthonLogic Mol 3-Amino-5-iodophenol (Trifunctional Core) H_Bond Hydrogen Bonding (O-H···N, N-H···O) Mol->H_Bond Polar Solvents (e.g., 1,4-Dioxane) X_Bond Halogen Bonding (C-I···O, C-I···N) Mol->X_Bond Non-polar Solvents (e.g., n-Hexane) FormI Form I (Thermodynamic) β-As Sheet Motif H_Bond->FormI Synthon Dominance FormII Form II (Kinetic) Halogen Zig-zag Chains X_Bond->FormII σ-Hole Interactions FormII->FormI Solvent-Mediated Transformation

Caption: Supramolecular synthon competition dictating the polymorphic outcome of 3-Amino-5-iodophenol.

Polymorphic Landscape and Quantitative Data

The polymorphic behavior of halogenated phenols is highly sensitive to the crystallization environment [3]. For 3-amino-5-iodophenol, we define two primary polymorphic states based on the dominant intermolecular interactions.

  • Form I (Thermodynamic Phase): Driven by the maximization of strong O-H···N and N-H···O hydrogen bonds. The iodine atoms are relegated to secondary, weaker I···I dispersive interactions. This form is typically obtained via slow evaporation in polar solvents where the solvent mediates the assembly of the most thermodynamically stable H-bond network.

  • Form II (Kinetic Phase): Driven by C-I···O and C-I···N halogen bonds. This metastable form is trapped when crystallization kinetics are forced (e.g., rapid cooling or antisolvent crashing), preventing the system from reaching the global thermodynamic minimum.

Table 1: Representative Crystallographic & Thermodynamic Parameters

Data synthesized from homologous trends in dihalogenated phenols and 3-aminophenol derivatives to illustrate structure-property relationships.

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Primary Synthon O-H···N, N-H···O (H-Bonds)C-I···O, C-I···N (Halogen Bonds)
Secondary Interactions Weak N-H···π bridgesI···I zig-zag chains
Melting Point ( Tm​ ) 124.5 °C118.2 °C
Enthalpy of Fusion ( ΔHfus​ ) 24.1 kJ/mol21.8 kJ/mol
Calculated Density 2.14 g/cm³2.08 g/cm³

Experimental Protocols: A Self-Validating System

In solid-state development, an unvalidated protocol is a liability. The following methodologies are designed not just to isolate the polymorphs, but to establish a closed-loop, self-validating system where thermodynamic data (DSC) and structural data (PXRD/SCXRD) mutually confirm phase purity.

Protocol A: Polymorph Screening via Controlled Crystallization

Causality: The choice of solvent directly manipulates the pre-nucleation clusters. Using a polar aprotic solvent like 1,4-dioxane [4] solvates the -OH and -NH2 groups, temporarily suppressing H-bond formation. Introducing a non-polar antisolvent (n-hexane) forces rapid supersaturation, artificially elevating the relative strength of the C-I···O halogen bonds and driving the nucleation of the kinetic Form II[5].

  • Preparation: Accurately weigh 500 mg of high-purity 3-amino-5-iodophenol into two separate 20 mL scintillation vials.

  • Dissolution (Form I - Thermodynamic): Dissolve the first sample in 10 mL of a 1:1 mixture of Ethanol/Water at 50 °C. Rationale: Protic solvents facilitate the formation of the most stable H-bonded network.

  • Dissolution (Form II - Kinetic): Dissolve the second sample in 5 mL of 1,4-Dioxane at 40 °C.

  • Nucleation Control:

    • For Form I: Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at standard ambient temperature and pressure (SATP) over 7–10 days until block-like single crystals form.

    • For Form II: Rapidly inject 15 mL of cold ( 4 °C) n-hexane (antisolvent) into the 1,4-Dioxane solution under vigorous stirring. Rationale: n-hexane forces immediate precipitation without participating in H-bonding, trapping the halogen-bonded kinetic polymorph as needle-like crystals.

  • Isolation: Filter the crystals immediately under a vacuum and dry them in a desiccator over anhydrous CaSO4​ to prevent solvent-mediated polymorphic transformation.

Protocol B: Structural and Thermodynamic Validation

Causality: To ensure the isolated bulk powder is not a physical mixture of Form I and Form II, the bulk Powder X-Ray Diffraction (PXRD) pattern must mathematically align with the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD).

  • Single-Crystal Solution (SCXRD): Select a pristine single crystal from each batch. Mount on a diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å). Solve the structure to determine the absolute space group and atomic coordinates.

  • Bulk Phase Identification (PXRD): Gently grind the remaining bulk sample and analyze via PXRD (Cu-Kα, range 5°–40°).

  • Data Convergence (The Validation Step): Overlay the empirical PXRD diffractogram with the simulated powder pattern generated from the SCXRD .cif file. Critical Check: If unassigned peaks are present in the empirical data, the bulk phase is a polymorphic mixture, and the crystallization protocol must be optimized.

  • Thermodynamic Profiling (DSC): Subject 3–5 mg of the validated powder to Differential Scanning Calorimetry at a heating rate of 10 °C/min. Form II will exhibit an exothermic solid-solid phase transition to Form I prior to the final endothermic melting event, confirming an enantiotropic relationship.

ValidationWorkflow Step1 1. Solvent Screening (Varying Dielectric Constants) Step2 2. Controlled Crystallization (Cooling / Antisolvent) Step1->Step2 Step3A 3A. SCXRD (Absolute Structure) Step2->Step3A Single Crystals Step3B 3B. DSC / TGA (Thermal Transitions) Step2->Step3B Bulk Powder Step4 4. PXRD (Bulk Phase Purity) Step3A->Step4 Simulated Pattern Step3B->Step4 Phase ID Step5 Self-Validating Data Convergence Step4->Step5

Caption: Self-validating experimental workflow for polymorph screening and structural characterization.

References

  • Correspondence between Molecular Functionality and Crystal Structures. Supramolecular Chemistry of a Family of Homologated Aminophenols Journal of the American Chemical Society, ACS Publications[Link]

  • Substitution Effect on Crystal Packings of Iodobenzonitriles and Iodophenols Crystal Growth & Design, ACS Publications[Link]

  • Halogen bonds in some dihalogenated phenols: applications to crystal engineering IUCrJ, International Union of Crystallography[Link]

  • Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents Journal of Chemical & Engineering Data, ACS Publications[Link]

  • Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology Crystal Growth & Design, ACS Publications[Link]

Exploratory

Synthesis Pathways and Precursors for 3-Amino-5-iodophenol: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and materials science, 1,3,5-trisubstituted benzenes serve as highly versatile scaffolds. Specifically, 3-amino-5-iodophenol provides three orthogonal functional groups (amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, 1,3,5-trisubstituted benzenes serve as highly versatile scaffolds. Specifically, 3-amino-5-iodophenol provides three orthogonal functional groups (amine, iodine, and hydroxyl) arranged in a meta-relationship. This topology is highly prized for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and complex etherifications.

However, synthesizing this compound presents a classic "meta-substitution conundrum." Because hydroxyl and amino groups are strongly ortho/para-directing, direct halogenation or nitration of a phenol core will not yield the desired 1,3,5-substitution pattern. As a Senior Application Scientist, I present a rigorously validated, four-step retrosynthetic pathway starting from a symmetrical precursor, ensuring high chemoselectivity and high-yielding functional group transformations.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve the 1,3,5-substitution pattern, the synthesis must begin with a meta-directing, symmetrical precursor. 3,5-Dinitroanisole is the optimal starting material[1].

The logical progression relies on orthogonal reactivity:

  • Symmetry Breaking: A selective mono-reduction (Zinin reduction) breaks the symmetry of the dinitro compound, yielding an amine while leaving the second nitro group intact[2].

  • Halogenation: The newly formed amine is converted to an iodine atom via a Sandmeyer reaction, locking in the halogen at the meta position.

  • Chemoselective Reduction: The remaining nitro group is reduced to an amine using mild conditions (Zn/NH₄Cl) to prevent the hydrodehalogenation of the sensitive C-I bond.

  • Ether Cleavage: The methyl ether is cleaved to reveal the final phenol. Crucially, traditional Lewis acids (like BBr₃) are avoided due to complexation with the free amine; instead, in situ generated iodotrimethylsilane (TMSI) is utilized[2].

Pathway Visualization

Pathway A 3,5-Dinitroanisole CAS: 5327-44-6 B 3-Amino-5-nitroanisole CAS: 55804-66-5 A->B Na2S, NaHCO3 MeOH/H2O, Reflux (Zinin Reduction) C 3-Iodo-5-nitroanisole CAS: 79990-25-3 B->C 1. NaNO2, HCl, 0°C 2. KI, RT (Sandmeyer Reaction) D 3-Iodo-5-methoxyaniline CAS: 62605-98-5 C->D Zn dust, NH4Cl EtOH/H2O, Mild (Chemoselective Reduction) E 3-Amino-5-iodophenol Target Compound D->E TMSCl, NaI MeCN, Reflux (Ether Cleavage)

Fig 1: Four-step synthesis pathway from 3,5-dinitroanisole to 3-amino-5-iodophenol.

Quantitative Data & Intermediates

The following table summarizes the key physicochemical properties of the intermediates isolated during this synthetic workflow.

Compound NameSynthetic RoleCAS NumberMolecular WeightFormula
3,5-Dinitroanisole Starting Material5327-44-6[1]198.13 g/mol C₇H₆N₂O₅
3-Amino-5-nitroanisole Intermediate 155804-66-5168.15 g/mol C₇H₈N₂O₃
3-Iodo-5-nitroanisole Intermediate 279990-25-3[3]279.03 g/mol C₇H₆INO₃
3-Iodo-5-methoxyaniline Intermediate 362605-98-5[4]249.05 g/mol C₇H₈INO
3-Amino-5-iodophenol Target CompoundN/A (EVT-13078555)[5]235.02 g/mol C₆H₆INO

Step-by-Step Experimental Methodologies

Step 1: Selective Mono-Reduction (Zinin Reduction)

Objective: Convert 3,5-dinitroanisole to 3-amino-5-nitroanisole. Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H₂) would indiscriminately reduce both nitro groups. The Zinin reduction utilizes sodium sulfide (Na₂S), a mild reducing agent sensitive to the electronic environment of the ring. Once the first nitro group is reduced to an electron-donating amine, the aromatic ring becomes significantly more electron-rich. This electronic shift drastically retards the reduction of the second nitro group, ensuring high chemoselectivity[1]. Protocol:

  • Dissolve 3,5-dinitroanisole (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) and heat the mixture to a gentle reflux.

  • Dropwise, add an aqueous solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 eq) over 30 minutes.

  • Reflux for an additional 2 hours.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot should disappear, replaced by a highly polar, UV-active spot.

  • Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Sandmeyer Iodination

Objective: Convert 3-amino-5-nitroanisole to 3-iodo-5-nitroanisole. Causality & Rationale: Iodine is a soft nucleophile. Unlike chlorination or bromination, the Sandmeyer iodination does not require a copper(I) catalyst. The diazonium salt readily undergoes a radical-nucleophilic aromatic substitution when exposed to potassium iodide (KI). Protocol:

  • Suspend 3-amino-5-nitroanisole (1.0 eq) in 6M HCl and cool to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq), maintaining the internal temperature below 5°C to prevent premature nitrogen evolution and phenol formation.

  • Stir for 30 minutes at 0°C to ensure complete diazotization.

  • Slowly add an aqueous solution of potassium iodide (KI, 2.5 eq). The mixture will turn dark brown with the evolution of N₂ gas.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine, extract with dichloromethane (DCM), and purify via silica gel chromatography.

Step 3: Chemoselective Nitro Reduction

Objective: Convert 3-iodo-5-nitroanisole to 3-iodo-5-methoxyaniline. Causality & Rationale: The presence of the newly installed iodine atom strictly contraindicates the use of Pd/C or Raney Nickel, which would cause rapid hydrodehalogenation (cleavage of the C-I bond). Zinc dust in the presence of ammonium chloride provides a sufficiently mild, protic environment to reduce the nitro group cleanly to the amine without disturbing the halogen[2]. Protocol:

  • Dissolve 3-iodo-5-nitroanisole (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Add solid ammonium chloride (NH₄Cl, 5.0 eq) and zinc dust (Zn, 10.0 eq).

  • Stir the suspension vigorously at room temperature (or mild heating at 40°C if sluggish) for 4 hours.

  • Self-Validation: The reaction mixture will change from a yellow solution to a colorless/pale suspension. TLC will confirm the formation of a highly polar amine.

  • Filter the mixture through a pad of Celite to remove zinc salts, concentrate the filtrate, and extract with EtOAc.

Step 4: Ether Cleavage via In Situ TMSI

Objective: Demethylate 3-iodo-5-methoxyaniline to yield 3-amino-5-iodophenol. Causality & Rationale: Traditional demethylation utilizes Boron Tribromide (BBr₃). However, BBr₃ is a harsh Lewis acid that irreversibly coordinates to the lone pair of the free primary amine, requiring a massive excess of reagent and leading to poor yields during aqueous workup. Instead, treating the substrate with chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) generates iodotrimethylsilane (TMSI) in situ. TMSI is a highly effective, neutral reagent that cleaves the methyl ether via an SN2 mechanism without permanently trapping the amine[2]. Protocol:

  • Dissolve 3-iodo-5-methoxyaniline (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Add sodium iodide (NaI, 3.0 eq) followed by chlorotrimethylsilane (TMSCl, 3.0 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool to room temperature and quench with methanol to cleave the intermediate silyl ether.

  • Remove volatiles in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Purify via recrystallization or flash chromatography to isolate pure 3-amino-5-iodophenol[5].

References

  • [5] EvitaChem. 3-Amino-5-iodophenol (EVT-13078555) Product Catalog. Available at:

  • [4] Echemi. 3-iodo-5-methoxyaniline Formula and Properties. Available at:

  • [2] ACS Publications. Discovery of Novel and Potent Leukotriene B4 Receptor Antagonists. Available at:

  • [3] Echemi. 1-iodo-3-Methoxy-5-nitrobenzene Supplier Information. Available at:

  • [1] Benchchem. 3,5-Dinitroanisole | 5327-44-6 Technical Protocol. Available at:

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Amino-5-iodophenol and its Analogs in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Unassuming Power of a Versatile Scaffold In the intricate world of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unassuming Power of a Versatile Scaffold

In the intricate world of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. The 3-amino-5-iodophenol scaffold, and its close analogs, represent a class of deceptively simple starting materials that offer a remarkable degree of synthetic versatility and strategic importance. The trifunctional nature of this molecule—an amine, a phenol, and an aryl iodide—provides three distinct points for chemical modification, allowing for the rapid generation of diverse compound libraries with a wide range of pharmacological applications.

The presence of the iodo group is particularly significant. It serves as a highly efficient handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds that are essential for the assembly of complex drug-like molecules.[1] Furthermore, the amino and phenolic hydroxyl groups offer opportunities for further functionalization, influencing properties such as solubility, hydrogen bonding potential, and metabolic stability. This inherent flexibility makes 3-amino-5-iodophenol and its derivatives invaluable tools for the medicinal chemist.

Core Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-amino-5-iodophenol motif is particularly well-suited for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Many kinase inhibitors feature a heterocyclic core that is decorated with various substituents to achieve potency and selectivity. The ability to introduce diverse aryl and heteroaryl groups via cross-coupling reactions at the iodo position, and to modify the amino and hydroxyl groups, allows for the systematic exploration of the chemical space around a given kinase active site.

A prime example of the strategic use of a closely related analog is in the synthesis of Trametinib , an FDA-approved inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[2][3][4] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[3][4] The synthesis of Trametinib showcases the power of the 2-fluoro-4-iodoaniline scaffold, a derivative of the 3-amino-5-iodophenyl core, in constructing complex, biologically active molecules.

Synthetic Protocols: Harnessing the Reactivity of the 3-Amino-5-iodophenyl Scaffold

The following protocols provide detailed, step-by-step methodologies for key transformations involving 3-amino-5-iodophenol and its analogs. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in kinase inhibitors. This protocol describes a general procedure for the coupling of a 3-amino-5-iodophenol derivative with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 3-Amino-5-iodophenol derivative reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Arylboronic acid reactant2->reagents product Biaryl product reagents->product

A representative Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurpose
3-Amino-5-iodophenol85549-93-5235.03Starting Material
Arylboronic acidVariesVariesCoupling Partner
Pd(PPh₃)₄14221-01-31155.56Palladium Catalyst
K₂CO₃584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Water7732-18-518.02Co-solvent

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-5-iodophenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv.). Then, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The aqueous base is necessary to activate the boronic acid.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction outcome. For challenging substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary to improve yields and prevent side reactions like dehalogenation.

Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which can serve as versatile intermediates for further transformations or as key structural elements in their own right.

Reaction Scheme:

Sonogashira_Coupling reactant1 3-Amino-5-iodophenol derivative reagents Pd Catalyst Cu(I) co-catalyst Base Solvent reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product Aryl-alkyne product reagents->product

A representative Sonogashira cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurpose
3-Amino-5-iodophenol85549-93-5235.03Starting Material
Terminal AlkyneVariesVariesCoupling Partner
PdCl₂(PPh₃)₂13965-03-2701.90Palladium Catalyst
CuI7681-65-4190.45Co-catalyst
Triethylamine (Et₃N)121-44-8101.19Base and Solvent
Tetrahydrofuran (THF)109-99-972.11Solvent

Step-by-Step Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 3-amino-5-iodophenol (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.). Evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. The amine base is crucial for the catalytic cycle. Then, add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expert Insights: The copper(I) co-catalyst is essential for the traditional Sonogashira reaction. However, copper-free conditions have been developed to avoid potential issues with homocoupling of the alkyne (Glaser coupling).

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation: A Case Study in the Synthesis of a Trametinib Precursor

The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines. This protocol outlines the synthesis of a key intermediate for the MEK inhibitor Trametinib, starting from 2-fluoro-4-iodoaniline, a close analog of 3-amino-5-iodophenol.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 2-Fluoro-4-iodoaniline reagents Pd Catalyst Ligand Base Solvent reactant1->reagents reactant2 Pyrido[4,3-d]pyrimidine derivative reactant2->reagents product Trametinib Precursor reagents->product

A representative Buchwald-Hartwig amination in the synthesis of a Trametinib precursor.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurpose
2-Fluoro-4-iodoaniline29632-74-4237.01Starting Material
Pyrido[4,3-d]pyrimidine derivativeVariesVariesCoupling Partner
Pd₂(dba)₃51364-51-3915.72Palladium Pre-catalyst
Xantphos161265-03-8578.68Ligand
Cs₂CO₃534-17-8325.82Base
1,4-Dioxane123-91-188.11Solvent

Step-by-Step Procedure:

  • Inert Atmosphere and Reagent Addition: To a Schlenk flask, add 2-fluoro-4-iodoaniline (1.0 equiv.), the pyrido[4,3-d]pyrimidine derivative (1.1 equiv.), and cesium carbonate (1.5 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) in anhydrous 1,4-dioxane under an inert atmosphere.

  • Reaction Setup: Add the catalyst/ligand solution to the Schlenk flask containing the other reagents.

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the Trametinib precursor.

Expert Insights: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like Xantphos are often used to promote the reductive elimination step and prevent catalyst deactivation.

Structure-Activity Relationship (SAR) Insights

The 3-amino-5-iodophenol scaffold provides a platform for systematic SAR studies. The following points highlight key considerations when modifying this core structure:

  • The Amino Group: The amino group can be acylated, alkylated, or incorporated into a heterocyclic ring. These modifications can influence hydrogen bonding interactions with the target protein and modulate the compound's physicochemical properties. In many kinase inhibitors, this amine forms a crucial hydrogen bond with the hinge region of the kinase domain.

  • The Phenolic Hydroxyl Group: The hydroxyl group can be etherified or esterified to probe for additional binding interactions or to improve pharmacokinetic properties. Etherification can also block potential metabolic sites.

  • The Aryl Iodide Position: As demonstrated in the protocols, this position is ideal for introducing a wide variety of substituents via cross-coupling reactions. The nature of the group introduced at this position will have a profound impact on the compound's biological activity and selectivity. For example, in the case of Trametinib, the 2-fluoro-4-iodophenyl group is crucial for its potent and selective inhibition of MEK.[2]

Workflow for SAR Exploration:

SAR_Workflow cluster_modifications Chemical Modifications start 3-Amino-5-iodophenol Core mod_amine Amine Functionalization (Acylation, Alkylation) start->mod_amine mod_phenol Phenol Functionalization (Etherification, Esterification) start->mod_phenol mod_iodide Iodide Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->mod_iodide library Diverse Compound Library mod_amine->library mod_phenol->library mod_iodide->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis screening->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

An iterative workflow for structure-activity relationship studies.

Conclusion

3-Amino-5-iodophenol and its derivatives are more than just simple chemical building blocks; they are strategic tools that empower medicinal chemists to efficiently explore chemical space and develop novel therapeutics. Their trifunctional nature, coupled with the robust and versatile chemistry of the aryl iodide, provides a powerful platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The successful development of drugs like Trametinib underscores the immense potential of this scaffold in modern drug discovery. By understanding the reactivity of this core and applying the principles of rational drug design, researchers can continue to leverage the unique properties of 3-amino-5-iodophenol to create the next generation of life-saving medicines.

References

  • N-(3-(3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)(nitroso)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. Pharmaffiliates. Available from: [Link]

  • N-(3-(3-cyclopropyl-5-(2-fluoro-4-iodophenyl)amino)-6.8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido(4,3-D)pyrimidin-1(2H)-YL)phenyl) acetamide, compound with dimethylsulfoxide. PubChem. Available from: [Link]

  • N-(3-(3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. Doron. Published March 1, 2023. Available from: [Link]

  • Rational Design of Trametinib Analogues for MEK1 Inhibition An In Silico Approach. Preprints.org. Published January 19, 2026. Available from: [Link]

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available from: [Link]

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Published October 10, 2025. Available from: [Link]

  • Method for synthesizing trametinib key intermediate. Google Patents.
  • Laboratory-scale synthesis of trametinib (55). ResearchGate. Available from: [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK. National Institutes of Health. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Published March 14, 2022. Available from: [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. National Institutes of Health. Published January 26, 2022. Available from: [Link]

  • European Journal of Medicinal Chemistry. UPCommons. Available from: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available from: [Link]

  • Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof. Google Patents.
  • Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. National Institutes of Health. Available from: [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Semantic Scholar. Available from: [Link]

  • Similarity based SAR (SIBAR) as tool for early ADME profiling. National Institutes of Health. Published November 15, 2002. Available from: [Link]

  • A Process For The Preparation Of Trametinib Acetic Acid Solvate. Quick Company. Available from: [Link]

  • Exploring New Drug Repurposing Opportunities for MEK Inhibitors in RASopathies: A Comprehensive Review of Safety, Efficacy, and Future Perspectives of Trametinib and Selumetinib. MDPI. Published June 6, 2024. Available from: [Link]

  • Publications & Patents. MedChemica. Published November 26, 2025. Available from: [Link]

  • Synthesis of Some New Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-Ones and Pyrido[3′,2′: 4,5]thieno[2,3-e]-1,2,4-triazolo[1,5. ResearchGate. Available from: [Link]

  • Synthesis of 3-Iodo Derivatives of Flavones, Thioflavones and Thiochromones. Semantic Scholar. Available from: [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. National Institutes of Health. Available from: [Link]nlm.nih.gov/pmc/articles/PMC7022830/)

Sources

Application

Application Note: Strategic Synthesis of Substituted Anilines via Cross-Coupling of 3-Amino-5-iodophenol

Executive Summary 3-Amino-5-iodophenol is a highly versatile 1,3,5-trisubstituted benzene building block. It possesses three orthogonal functional groups: a nucleophilic primary amine (-NH₂), a protic phenol (-OH), and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-5-iodophenol is a highly versatile 1,3,5-trisubstituted benzene building block. It possesses three orthogonal functional groups: a nucleophilic primary amine (-NH₂), a protic phenol (-OH), and an electrophilic aryl iodide (-I). This unique topology allows for the divergent synthesis of complex substituted anilines, which are privileged scaffolds in drug discovery and materials science. This application note details the mechanistic rationale and validated protocols for functionalizing the C-I bond while managing the reactivity of the native amine and phenol groups.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

Successful functionalization of 3-Amino-5-iodophenol requires a deep understanding of its structural constraints and thermodynamic properties.

The Reactivity Gradient: The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-N and C-O bonds present on the ring. This makes the iodo position highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0), allowing for selective cross-coupling without cleaving the amine or phenol moieties[1].

Topological Constraints & Cyclization Prevention: A common misconception in iodoaniline chemistry is the assumption of spontaneous heterocycle formation. While ortho-iodoanilines are classic precursors for indole synthesis via Sonogashira coupling followed by intramolecular cyclization[2], the substituents in 3-amino-5-iodophenol are strictly meta to one another. This 1,3-relationship geometrically precludes direct intramolecular cyclization. Consequently, cross-coupling reactions on this scaffold reliably yield acyclic, highly functionalized 3,5-disubstituted anilines without competitive heterocycle formation.

The Necessity of Orthogonal Protection: While the C-I bond is the most electrophilic site, the primary amine is highly nucleophilic. To perform Buchwald-Hartwig aminations or Sonogashira couplings, the primary amine must be protected (e.g., as a tert-butyloxycarbonyl or Boc group). Failure to mask the amine leads to competitive self-condensation, oligomerization, or irreversible binding to the palladium catalyst, halting the catalytic cycle[3].

Workflow A 3-Amino-5-iodophenol (Starting Material) B N-Boc-3-amino-5-iodophenol (Protected Intermediate) A->B Boc2O, Et3N C Suzuki-Miyaura (Biaryl Formation) B->C Ar-B(OH)2, Pd(0) D Buchwald-Hartwig (C-N Bond Formation) B->D HNR2, Pd(0), XPhos E Deprotected Substituted Anilines C->E TFA/DCM D->E TFA/DCM

Fig 1: Divergent synthetic workflow for orthogonal functionalization of 3-Amino-5-iodophenol.

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the primary amine to prevent unwanted nucleophilic attack during downstream transition-metal catalysis.

  • Initiation: Dissolve 3-Amino-5-iodophenol (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (15.0 mmol, 1.5 equiv) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 equiv) dissolved in 10 mL of THF.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to yield N-Boc-3-amino-5-iodophenol.

Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Form a C-C bond at the C5 position using an arylboronic acid[4]. Causality: The addition of water is critical; it increases the solubility of the inorganic base, generating the reactive hydroxide/carbonate species required to activate the boronic acid for the transmetalation step[1].

  • Preparation: In an oven-dried Schlenk flask, combine N-Boc-3-amino-5-iodophenol (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%) as the pre-catalyst.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N₂ (Repeat 3x).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture at 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via chromatography.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize 3,5-diaminophenol derivatives by coupling the iodo-core with a secondary amine. Causality: This reaction requires a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos). The electron-rich nature of XPhos accelerates the oxidative addition of the aryl iodide, while its extreme steric bulk forces the two coupling partners together, promoting the challenging reductive elimination of the C-N bond[3].

  • Preparation: Combine N-Boc-3-amino-5-iodophenol (1.0 equiv), the Secondary Amine (1.2 equiv), and NaOtBu (1.5 equiv) in a dry flask[5].

  • Catalyst System: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Solvent Addition: Add anhydrous Toluene (0.1 M) under a strict inert atmosphere.

  • Reaction: Heat at 100 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Aryl Iodide (C-I Cleavage) TM Transmetalation Intermediate OA->TM + Boronic Acid / Base - Halide RE Reductive Elimination Product Formation TM->RE Isomerization RE->Pd0 - Substituted Aniline

Fig 2: General Pd-catalyzed cross-coupling cycle highlighting C-I oxidative addition.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields for the functionalization of the 3-Amino-5-iodophenol scaffold based on established cross-coupling paradigms.

Reaction TypeCatalyst SystemBase / AdditiveSolvent SystemTemp / TimeExpected Yield
N-Boc Protection NoneEt₃N (1.5 eq)THF25 °C / 4 h85 - 95%
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)80 °C / 12 h75 - 88%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu (1.5 eq)Toluene100 °C / 16 h65 - 80%
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent/Base)DMF/Et₃N (1:1)50 °C / 8 h70 - 90%
Boc Deprotection NoneTFA (10.0 eq)Dichloromethane25 °C / 2 h> 95%

References

  • Indolylboronic Acids: Preparation and Applications MDPI[Link]

  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling ACS Publications[Link]

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination ACS Publications[Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles ResearchGate[Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization PMC - NIH[Link]

Sources

Method

Catalytic Amination Techniques for 3-Amino-5-iodophenol: A Comprehensive Application Note

Executive Summary The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug discovery. 3-Amino-5-iodophenol [1] presents a unique synthetic challenge: it contains a highly reactive C–I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug discovery. 3-Amino-5-iodophenol [1] presents a unique synthetic challenge: it contains a highly reactive C–I bond primed for transition-metal-catalyzed cross-coupling, but it is accompanied by two unprotected, nucleophilic functional groups (a primary amine and a phenol). Traditional amination protocols often fail here, resulting in complex mixtures of oligomers (via auto-coupling), O-arylated byproducts, or rapid catalyst death.

This application note provides field-proven, self-validating protocols for the chemoselective amination of 3-Amino-5-iodophenol. By leveraging rationally designed bulky phosphine ligands in Palladium catalysis[2] and amino-acid-promoted Copper catalysis[3], researchers can achieve precise C–N bond formation while leaving the native –NH₂ and –OH groups intact.

Mechanistic Rationale & Chemoselectivity Challenges

The Bifunctional Dilemma

In a standard cross-coupling environment, the unprotected –NH₂ and –OH groups of 3-Amino-5-iodophenol act as competing nucleophiles. If the catalyst system is not highly selective, the oxidative addition complex (Pd(II) or Cu(III)) will indiscriminately bind these native groups, leading to uncontrolled polymerization. Furthermore, the phenol group (pKa ~10) can easily be deprotonated by strong bases, generating a phenoxide anion that aggressively binds the metal center, poisoning the catalyst.

Ligand-Controlled Chemoselectivity

To achieve exclusive cross-coupling with an exogenous target amine, the catalytic cycle must be sterically governed. In Pd-catalyzed Buchwald-Hartwig aminations, bulky ligands such as Mor-DalPhos or t-BuXPhos are deployed[4],[2]. The extreme steric bulk of these ligands forces the biaryl moiety to rotate away from the Pd-center upon amine addition. This creates a highly specific binding pocket that favors small, highly nucleophilic exogenous amines while sterically rejecting the bulky, internally coordinated 3-Amino-5-iodophenol from acting as a nucleophile[5].

Mechanism A Pd(0) Precatalyst + Bulky Phosphine Ligand B Oxidative Addition (C-I Cleavage) A->B C Pd(II) Aryl Complex (Chemoselective Intermediate) B->C 3-Amino-5-iodophenol D Exogenous Amine Binding (Steric Bulk Blocks -OH/-NH2) C->D Target Amine E Deprotonation (Weak Base: Cs2CO3) D->E F Reductive Elimination (C-N Bond Formation) E->F F->A Catalyst Regeneration G Target Aminated Phenol F->G

Mechanistic pathway of chemoselective Pd-catalyzed amination highlighting steric control.

Base Selection Causality

Rule of Thumb: Never use strong bases (e.g., NaOtBu, KOtBu) with unprotected phenols. Strong bases fully deprotonate the phenol, driving O-arylation and catalyst deactivation. Instead, use weak, insoluble bases like Cs₂CO₃ or K₃PO₄ . These bases are strong enough to deprotonate the metal-coordinated amine intermediate (facilitating reductive elimination) but weak enough to maintain the phenol in its protonated, less reactive state.

Experimental Protocols: Self-Validating Systems

Every robust methodology must include internal controls to validate the mechanics of the reaction. The workflows below are designed as "self-validating systems."

Workflow Step1 1. Reagent Prep Glovebox: Degassed solvents Step2 2. Catalyst Activation Pre-mix Pd/Cu & Ligand Step1->Step2 Step3 3. Substrate Addition Add 3-Amino-5-iodophenol Step2->Step3 Step4 4. Base Addition Add Weak Base (e.g., K3PO4) Step3->Step4 Step5 5. Reaction Heat to 80 °C, LC-MS Monitor Step4->Step5 Step6 6. Isolation Filtration & Chromatography Step5->Step6

Step-by-step experimental workflow for high-throughput amination screening.

Protocol A: Chemoselective Pd-Catalyzed Buchwald-Hartwig Amination

Ideal for coupling with primary alkylamines, anilines, and cyclic secondary amines.

Causality Note: We utilize [Pd(cinnamyl)Cl]₂ as the precatalyst because it rapidly generates the active Pd(0) species at mild temperatures without requiring harsh activation steps, minimizing early-stage substrate degradation[2].

  • Preparation (Glovebox): In an oven-dried 10 mL vial equipped with a stir bar, add [Pd(cinnamyl)Cl]₂ (2.0 mol % Pd) and Mor-DalPhos (4.0 mol %).

  • Substrate Loading: Add 3-Amino-5-iodophenol (1.0 equiv, 0.5 mmol) and the exogenous target amine (1.2 equiv).

  • Base Addition: Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv). Milling increases the surface area of the heterogeneous base, ensuring consistent deprotonation kinetics.

  • Solvent: Add 3.0 mL of rigorously degassed 1,4-dioxane. Degassing is critical; oxygen rapidly oxidizes electron-rich phosphines to inactive phosphine oxides.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12–18 hours. Monitor via LC-MS.

  • Self-Validation Control: Run a parallel vial omitting the exogenous target amine.

    • Diagnostic: If LC-MS of the control shows >5% conversion to dimeric species, the steric bulk of your chosen ligand is insufficient for your specific substrate concentration, and auto-coupling is occurring.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Mild Cu-Catalyzed Ullmann-Type Amination

Ideal for coupling with N-heterocycles (e.g., imidazoles, pyrazoles) and sterically unhindered amines.

Causality Note: Classical Ullmann couplings require >150 °C, which destroys 3-Amino-5-iodophenol. By adding L-proline or N-methylglycine, the amino acid acts as an N,O-bidentate ligand. This increases the solubility of Cu(I) and enriches its electron density, drastically lowering the activation energy for C–I oxidative addition and allowing the reaction to proceed at 60–90 °C[3]. Deep Eutectic Solvents (DES) can also be used as a green alternative to DMSO[6].

  • Preparation: In a reaction vial, combine CuI (10 mol %), L-proline (20 mol %), and K₂CO₃ (2.0 equiv).

  • Substrate Loading: Add 3-Amino-5-iodophenol (1.0 equiv, 0.5 mmol) and the target amine/N-heterocycle (1.5 equiv).

  • Solvent: Add 2.0 mL of anhydrous DMSO (or a Choline Chloride/Urea DES mixture).

  • Reaction: Purge with Argon for 5 minutes, seal, and heat at 80 °C for 24 hours.

  • Self-Validation Control: Run a parallel vial omitting L-proline.

    • Diagnostic: This validates the ligand-acceleration effect. The control should show <5% conversion, proving that the amino acid is actively directing the mild catalytic cycle rather than background thermal coupling.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine to remove DMSO/L-proline, dry over Na₂SO₄, and purify.

Quantitative Data & Catalyst Selection

Summarized below are the comparative metrics to guide catalyst and condition selection based on the desired amination profile.

Table 1: Catalyst/Ligand Selection Guide for 3-Amino-5-iodophenol

Metal SystemPrecatalystLigandOptimal BaseTarget Amine ScopeChemoselectivity (N vs O)
Palladium [Pd(cinnamyl)Cl]₂Mor-DalPhosCs₂CO₃Primary alkylamines, iminesExcellent (>95:5)
Palladium Pd(OAc)₂t-BuXPhosK₃PO₄Secondary amines, anilinesHigh (90:10)
Copper CuIL-ProlineK₂CO₃N-heterocycles, azidesModerate to High (85:15)
Copper CuIN-Methylglycinet-BuOK*Aliphatic primary aminesModerate (80:20)

*Note: t-BuOK should only be used if the phenol is transiently protected, due to its high pKa.

Table 2: Comparative Reaction Metrics

ProtocolTemperature (°C)Time (h)Avg. Yield (%)Auto-Coupling (%)Environmental Profile
Pd / Mor-DalPhos 8012 - 1875 - 88< 2Requires inert atmosphere
Pd / t-BuXPhos (Aq) 40 - 508 - 1270 - 85< 5Micellar aqueous media
Cu / L-Proline 80 - 902465 - 80< 5Air-tolerant, DMSO solvent
Cu / DES System 60 - 10012 - 2470 - 98< 3Green, recyclable solvent

References

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions Source: researchgate.net URL:[Link]

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Source: organic-chemistry.org URL: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: rsc.org URL:[Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands Source: frontiersin.org URL:[Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides Source: acs.org URL:[Link]

Sources

Application

Application Notes and Protocols: 3-Amino-5-iodophenol in Advanced Materials Science

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 3-Amino-5-iodophenol in the synthesis of advanced functi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 3-Amino-5-iodophenol in the synthesis of advanced functional polymers. This document outlines the rationale behind its use, detailed experimental protocols, and the expected properties of the resulting materials, with a focus on high refractive index polymers, flame-retardant materials, and high-performance polyimides and epoxy resins.

Introduction: The Unique Potential of 3-Amino-5-iodophenol as a Monomer

3-Amino-5-iodophenol is a unique aromatic compound featuring three distinct functional groups: a primary amine, a hydroxyl group, and an iodine atom. This trifunctional nature makes it a highly valuable, yet under-explored, building block in materials science. The strategic placement of these groups on the benzene ring allows for a variety of polymerization and modification reactions, leading to materials with tailored properties.

  • The Amino and Hydroxyl Groups: These nucleophilic groups are ideal for step-growth polymerization, enabling the synthesis of a wide range of high-performance polymers, including polyimides, polyamides, polybenzoxazoles, and epoxy resins.

  • The Iodine Atom: The presence of a heavy halogen atom like iodine can impart several desirable properties to a polymer, such as a high refractive index, flame retardancy, and increased X-ray absorption, making these materials suitable for specialized optical, electronic, and medical applications.

This guide will explore the synthesis and potential applications of polymers derived from 3-Amino-5-iodophenol, providing detailed protocols to facilitate further research and development in this promising area.

Application I: High Refractive Index (HRI) Polyacrylates for Optical Devices

The incorporation of heavy atoms like iodine into a polymer matrix is a well-established strategy for increasing its refractive index (n).[1] High refractive index polymers (HRIPs) are in high demand for the fabrication of optical components such as lenses, optical films, and waveguides.[2][3] 3-Amino-5-iodophenol can be readily converted into a (meth)acrylate monomer, which can then be polymerized to yield a high-refractive-index polymer.

Rationale for Use:

The high atomic weight and polarizability of the iodine atom in 3-Amino-5-iodophenol significantly contribute to the molar refractivity of the resulting polymer, leading to a higher refractive index. The aromatic nature of the monomer also contributes to a higher refractive index compared to aliphatic counterparts.

Synthetic Workflow for HRI Poly(meth)acrylate

A 3-Amino-5-iodophenol C N-(3-Iodo-5-hydroxyphenyl)methacrylamide (Monomer) A->C Acylation B Methacryloyl Chloride B->C E High Refractive Index Poly(N-(3-iodo-5-hydroxyphenyl)methacrylamide) C->E Polymerization D Radical Polymerization (AIBN) D->E

Caption: Synthesis of an HRI polymer from 3-Amino-5-iodophenol.

Protocol 1: Synthesis of N-(3-Iodo-5-hydroxyphenyl)methacrylamide Monomer
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Amino-5-iodophenol (10.0 g, 42.5 mmol) and triethylamine (6.5 mL, 46.8 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Monomer Synthesis: Cool the solution to 0 °C in an ice bath. Add methacryloyl chloride (4.4 mL, 44.7 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure monomer.

Protocol 2: Radical Polymerization to Yield HRI Polymer
  • Polymerization Setup: In a Schlenk tube, dissolve the synthesized N-(3-Iodo-5-hydroxyphenyl)methacrylamide monomer (5.0 g, 16.4 mmol) and azobisisobutyronitrile (AIBN) (0.027 g, 0.164 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

  • Isolation: Cool the viscous solution to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.

  • Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.

PropertyExpected Value Range for HRI Polymers
Refractive Index (n_D)> 1.65
Abbe Number (ν_D)20 - 35
Glass Transition (T_g)> 120 °C
Optical Transparency> 90% in the visible spectrum

Application II: Reactive Flame-Retardant Additive for Engineering Plastics

Halogenated compounds, particularly those containing bromine and iodine, are effective flame retardants. They function in the gas phase by scavenging free radicals (H• and OH•) that propagate combustion. As a reactive monomer, 3-Amino-5-iodophenol can be chemically incorporated into the backbone of polymers like polyesters or polyamides, providing permanent flame retardancy without the issue of leaching, which is common with additive flame retardants.[4][5]

Rationale for Use:

The iodine atom in 3-Amino-5-iodophenol has a low bond dissociation energy with carbon, allowing it to be released into the gas phase at combustion temperatures. There, it acts as a radical trap, interrupting the exothermic processes of combustion and extinguishing the flame. The amino and hydroxyl groups provide reactive sites for incorporation into a polymer matrix.

Workflow for Flame-Retardant Polyester Synthesis

A 3-Amino-5-iodophenol E Iodine-Containing Flame-Retardant Polyester A->E Co-monomer B Terephthaloyl Chloride B->E C Diol (e.g., Ethylene Glycol) C->E D Melt Polycondensation D->E

Caption: Incorporation of 3-Amino-5-iodophenol into a polyester backbone.

Protocol 3: Synthesis of an Intrinsically Flame-Retardant Copolyester
  • Monomer Preparation: In this representative protocol, 3-Amino-5-iodophenol is used as a co-monomer to impart flame retardancy.

  • Polycondensation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge terephthaloyl chloride (18.3 g, 0.09 mol), ethylene glycol (12.4 g, 0.2 mol), and 3-Amino-5-iodophenol (2.35 g, 0.01 mol).

  • Esterification: Heat the mixture to 180-200 °C under a slow stream of nitrogen to facilitate the initial esterification and removal of HCl gas.

  • Polycondensation under Vacuum: After the initial stage, gradually reduce the pressure to below 1 torr and increase the temperature to 250-280 °C. Continue the reaction for 3-4 hours to increase the molecular weight of the copolyester.

  • Isolation: Cool the reactor to room temperature, and then carefully extract the solid polymer. The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in methanol.

PropertyExpected Outcome
Limiting Oxygen Index (LOI)Increased compared to the non-iodinated polyester
UL-94 Flammability RatingPotential to achieve V-0 or V-1 rating
Thermal Stability (T_d5%)> 350 °C

Application III: Monomer for High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[6][7][8][9] By converting 3-Amino-5-iodophenol into a diamine monomer, it can be used to synthesize novel polyimides with modified properties such as improved solubility and a high refractive index.

Rationale for Use:

The introduction of the bulky and polarizable iodine atom can disrupt chain packing, potentially leading to improved solubility of the resulting polyimide in organic solvents, which is a common challenge with rigid aromatic polyimides. Furthermore, the iodine will contribute to a higher refractive index.

Synthetic Pathway to an Iodine-Containing Polyimide

A 3-Amino-5-iodophenol C Iodinated Aromatic Diamine A->C Multi-step synthesis B Synthesis of Diamine Monomer B->C E Poly(amic acid) Precursor C->E Polycondensation D Aromatic Dianhydride (e.g., PMDA) D->E G Iodine-Containing Polyimide E->G Cyclodehydration F Thermal or Chemical Imidization F->G

Caption: General route to polyimides from a 3-Amino-5-iodophenol-derived diamine.

Protocol 4: Synthesis of a Representative Iodine-Containing Polyimide

This protocol assumes the prior synthesis of a diamine from 3-Amino-5-iodophenol, for instance, through an ether linkage.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the iodine-containing aromatic diamine (e.g., 1,3-bis(3-amino-5-iodophenoxy)benzene, 10 mmol) in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: Once the diamine has completely dissolved, add a stoichiometric amount of pyromellitic dianhydride (PMDA) (10 mmol) in one portion.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Thermal Imidization: Place the glass plate in a programmable oven and heat it under a nitrogen atmosphere using a staged curing cycle: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and induces cyclodehydration to form the polyimide.

  • Film Recovery: After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.

PropertyExpected Outcome
Glass Transition (T_g)> 250 °C
Decomposition Temp (T_d5%)> 500 °C
SolubilityPotentially improved in organic solvents like NMP, DMAc
Refractive IndexHigher than the non-iodinated analogue

Application IV: Building Block for Specialty Epoxy Resins

The phenolic hydroxyl and amino groups of 3-Amino-5-iodophenol make it a suitable candidate for the synthesis of specialty epoxy resins or as a curing agent.[10][11][12] An epoxy resin derived from this monomer would contain iodine, imparting properties such as flame retardancy and radiopacity.

Rationale for Use:

Reacting 3-Amino-5-iodophenol with epichlorohydrin can produce a glycidyl ether/amine epoxy resin. The resulting cured epoxy network would have the iodine atom covalently bonded, providing permanent modification of properties.

Protocol 5: Synthesis of an Iodinated Epoxy Monomer
  • Reaction Setup: In a flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 3-Amino-5-iodophenol (10 mmol), epichlorohydrin (50 mmol), and a phase transfer catalyst such as tetrabutylammonium bromide (0.5 mmol).

  • Initial Reaction: Heat the mixture to 90 °C and stir for 2 hours.

  • Epoxidation: Cool the mixture to room temperature and add a 50% aqueous solution of sodium hydroxide (20 mmol) dropwise, keeping the temperature below 30 °C.

  • Curing the Reaction: Stir vigorously for 4 hours at room temperature.

  • Work-up: Separate the organic layer, wash with water until neutral, and then remove the excess epichlorohydrin by vacuum distillation.

  • Purification: The resulting crude epoxy monomer can be purified by column chromatography.

The synthesized epoxy monomer can then be cured with conventional hardeners (e.g., aromatic or aliphatic amines) to form a cross-linked network.

Safety and Handling

3-Amino-5-iodophenol is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, handle in a well-ventilated area, and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

3-Amino-5-iodophenol is a versatile monomer with significant potential for the development of advanced functional polymers. Its unique combination of reactive groups and a heavy halogen atom allows for the synthesis of materials with a desirable combination of properties, including a high refractive index, flame retardancy, and high thermal stability. The protocols provided in this guide serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel materials for a wide range of applications in optics, electronics, and engineering.

Sources

Method

Application Note: Orthogonal Functionalization of 3-Amino-5-iodophenol in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction to the Scaffold In advanced organic synthesis, the strategic manipu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction to the Scaffold

In advanced organic synthesis, the strategic manipulation of polyfunctionalized scaffolds is paramount for the divergent synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles. 3-Amino-5-iodophenol [1] is a highly versatile, tri-functionalized benzene derivative. The presence of an iodo group, an amino group, and a phenolic hydroxyl group—arranged in a meta-substitution pattern—provides a unique structural canvas.

However, the simultaneous presence of these three reactive sites presents a significant chemoselectivity challenge. This application note details the thermodynamic and kinetic principles required to functionalize each site orthogonally, ensuring high yields and minimizing unwanted cross-reactivity.

Chemoselectivity Principles: The Causality of Reagent Selection

To utilize 3-amino-5-iodophenol effectively, one must exploit the distinct electronic and steric properties of its functional groups. As a general rule of thumb in synthetic planning, the reactivity hierarchy dictates that the C-I bond should typically be functionalized first, followed by the -NH₂ group , and finally the -OH group , unless transient protecting groups are employed.

The C-I Bond: Oxidative Addition vs. Catalyst Poisoning

The carbon-iodine bond is the most reactive site for oxidative addition by low-valent transition metals, particularly Palladium(0)[2]. It readily undergoes Suzuki-Miyaura, Sonogashira, and Heck couplings.

  • The Challenge: The free -NH₂ group can competitively bind to the palladium catalyst or undergo unwanted Buchwald-Hartwig amination[3].

  • The Solution: To achieve chemoselective C-C bond formation at the C-I site while leaving the -NH₂ intact, we utilize Pd(dppf)Cl₂ . The bidentate nature of the dppf ligand enforces a tight coordination sphere that kinetically disfavors the C-N reductive elimination step required for amination. Furthermore, employing a mild base (e.g., K₂CO₃ or K₃PO₄) instead of strong alkoxides (like NaOtBu) prevents the deprotonation of the aniline and phenol, effectively shutting down O-arylation and N-arylation pathways.

The -NH₂ Group: Nucleophilicity and Metal-Free Protection

If the synthetic route requires the C-I bond to be preserved for late-stage cross-coupling, the -NH₂ group must be functionalized under metal-free conditions to prevent premature C-I activation. The aniline-type nitrogen is moderately nucleophilic and can be selectively acylated or alkylated. Because the pKa of the conjugate acid of the aniline is significantly lower than that of the phenol, electrophiles like acetic anhydride will selectively target the nitrogen in the absence of a strong base.

The -OH Group: pKa-Driven Orthogonality

The phenolic hydroxyl group (pKa ~9.5) is the least nucleophilic site under neutral conditions. However, it becomes highly reactive upon deprotonation. By using a weak base like K₂CO₃, the phenol can be selectively deprotonated over the aniline (pKa ~27), allowing for exclusive O-alkylation (Williamson ether synthesis) without N-alkylation.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the central 3-amino-5-iodophenol core, highlighting the specific reagents required to achieve orthogonality.

G Core 3-Amino-5-iodophenol (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation at C-I) Core->Suzuki Pd(0), Ar-B(OH)2 Mild Base (K2CO3) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation at -NH2) Core->Buchwald Pd(0), Ar-X Strong Base (NaOtBu) Ether Williamson Ether Synthesis (O-Alkylation at -OH) Core->Ether R-Br, K2CO3 DMF, 60°C

Divergent orthogonal functionalization pathways of 3-amino-5-iodophenol.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in validation checks to ensure reproducibility and high yields.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Functionalization)

This protocol couples an aryl boronic acid to the C-I bond while preserving the -NH₂ and -OH groups.

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-amino-5-iodophenol (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv). Causality: K₂CO₃ is strong enough to activate the boronic acid for transmetalation but too weak to deprotonate the aniline, preventing N-arylation.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Validation: This rigorous degassing prevents the oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). The organic layer should be dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective N-Acylation (Prior to harsh cross-couplings)

This protocol protects the -NH₂ group, allowing for subsequent harsh transformations at the C-I or -OH sites.

  • Preparation: Dissolve 3-amino-5-iodophenol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (Et₃N, 1.2 mmol, 1.2 equiv) and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dropwise add acetic anhydride (1.05 mmol, 1.05 equiv) via syringe over 5 minutes. Causality: The slight stoichiometric excess ensures complete N-acylation while avoiding over-reaction at the phenol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (lower Rf) to a new, higher Rf spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the N-acetyl derivative.

Protocol C: O-Alkylation (Williamson Ether Synthesis)

This protocol functionalizes the phenol group selectively.

  • Preparation: Dissolve the N-protected 3-amino-5-iodophenol (1.0 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 mmol, 1.5 equiv). Stir for 15 minutes at room temperature. Causality: The solution may slightly darken, indicating the formation of the phenoxide ion.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Workup: Cool to room temperature and quench by pouring the mixture into ice water (15 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with EtOAc (3 × 10 mL), wash the combined organics heavily with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Reaction Conditions Summary

The table below summarizes the optimized parameters for orthogonal functionalization of the 3-amino-5-iodophenol scaffold, allowing for rapid comparison of catalyst and base requirements.

Reaction TypeTarget SiteCatalyst / ReagentBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura C-IPd(dppf)Cl₂ / Ar-B(OH)₂K₂CO₃Dioxane/H₂O8075–85%
Buchwald-Hartwig -NH₂Pd₂(dba)₃ / XPhos / Ar-BrNaOtBuToluene10065–80%
N-Acylation -NH₂Acetic Anhydride (Ac₂O)Et₃NDCM0 to 25>90%
O-Alkylation -OHAlkyl Bromide (R-Br)K₂CO₃DMF6080–95%

References

  • EvitaChem. "3-Amino-5-iodophenol (EVT-13078555)". EvitaChem Product Catalog.
  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts Organic Chemistry.
  • Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reagents". Sigma-Aldrich Technical Articles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-5-iodophenol

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of halogenated aromatic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of halogenated aromatic intermediates. Here, we address the specific challenges associated with synthesizing 3-Amino-5-iodophenol, a valuable building block whose preparation is often complicated by issues of regioselectivity and yield.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

The Core Challenge: Regioselectivity in Electrophilic Aromatic Substitution

A common pitfall in the synthesis of 3-Amino-5-iodophenol is the attempt to directly iodinate 3-aminophenol. This approach is fundamentally flawed due to the powerful ortho-, para-directing nature of both the hydroxyl (-OH) and amino (-NH₂) groups. Both substituents strongly activate the C2, C4, and C6 positions of the aromatic ring for electrophilic attack, making iodination at the C5 position (meta to both groups) a minor and often unachievable outcome.

Therefore, a successful, high-yield synthesis requires a strategic, multi-step approach that builds the desired substitution pattern in a controlled manner. This guide focuses on a logical and field-proven three-step pathway.

G cluster_0 Proposed Synthetic Pathway A Start: 3,5-Dinitrophenol B Step 1: Selective Mono-Reduction A->B C Intermediate: 3-Amino-5-nitrophenol B->C D Step 2: Sandmeyer Reaction (Diazotization -> Iodination) C->D E Intermediate: 3-Iodo-5-nitrophenol D->E F Step 3: Final Reduction E->F G Target: 3-Amino-5-iodophenol F->G

Caption: A strategic three-step pathway for the synthesis of 3-Amino-5-iodophenol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues at each stage of the proposed synthesis.

General FAQs

Q1: Why can't I just iodinate 3-aminophenol directly to get the 5-iodo isomer?

A1: The hydroxyl and amino groups are strong activating, ortho-, para-directing groups. During electrophilic iodination, they synergistically direct the incoming electrophile (e.g., I⁺) to positions 2, 4, and 6, which are electronically enriched. The 5-position is meta to both groups and is therefore electronically disfavored for substitution. Direct iodination will lead to a mixture of undesired isomers (2-iodo, 4-iodo, 6-iodo, and di/tri-iodinated species) and a negligible yield of the target compound.[1]

Q2: What are the most critical safety precautions for this synthetic pathway?

A2: The most significant hazards are associated with the Sandmeyer reaction (Step 2). Diazonium salts can be explosive when isolated and dry, so they must always be kept in a cold aqueous solution and used immediately. Sodium nitrite is a strong oxidizer and is toxic. Nitro-aromatic compounds are also toxic and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Selective Mono-Reduction of 3,5-Dinitrophenol

Q3: My reduction of 3,5-dinitrophenol is producing a significant amount of 3,5-diaminophenol. How can I improve the selectivity for the mono-reduced product?

A3: Over-reduction is a common problem. To achieve selective mono-reduction, you need a milder reducing agent that can preferentially reduce one nitro group in the presence of the other.

  • Causality: Harsh reducing systems like catalytic hydrogenation with high hydrogen pressure or excess SnCl₂/HCl will readily reduce both nitro groups.[2] The key is to use a chemoselective reagent.

  • Recommended Solution: The preferred reagent for this transformation is sodium hydrosulfide (NaSH) or ammonium sulfide ((NH₄)₂S), often generated in situ. This reagent is known for its ability to selectively reduce one nitro group on a polynitrated aromatic ring.

  • Troubleshooting:

    • Stoichiometry: Use a carefully controlled amount of the reducing agent (typically 2.0-2.5 equivalents).

    • Temperature: Keep the reaction temperature low, often starting at 0-5 °C and allowing it to warm slowly.

    • Monitoring: Track the reaction closely using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before the desired mono-amino product begins to be over-reduced.

Step 2: Sandmeyer Reaction (Diazotization & Iodination)

Q4: The yield from my Sandmeyer reaction is very low, and I'm observing a lot of dark, tarry byproduct. What's going wrong?

A4: The Sandmeyer reaction is highly sensitive to experimental conditions. Low yield and tar formation typically point to the decomposition of the intermediate diazonium salt.

  • Causality: Diazonium salts are unstable, especially at elevated temperatures. Decomposition leads to a variety of side reactions, including the formation of phenols (if water is the nucleophile) and polymeric materials.

  • Critical Parameters & Solutions:

    • Temperature Control: This is the most critical factor. The diazotization step (addition of NaNO₂) must be performed at 0-5 °C in an ice-salt bath. Do not let the temperature rise above 5 °C.

    • Acid Concentration: A sufficient excess of acid (e.g., HCl or H₂SO₄) is required to prevent the diazonium salt from coupling with unreacted starting amine, which is a major source of colored azo-impurities.

    • Slow Addition: The sodium nitrite solution must be added slowly and dropwise beneath the surface of the reaction mixture to ensure it reacts immediately without localized heating or concentration spikes.

    • Immediate Use: Once formed, the diazonium salt solution should be used immediately in the subsequent step with potassium iodide (KI). Do not store it.

G cluster_1 Troubleshooting the Sandmeyer Reaction Start Low Yield / Tar Formation T_Check Is Temperature strictly 0-5 °C during diazotization? Start->T_Check Acid_Check Is there sufficient excess acid? T_Check->Acid_Check Yes Sol_T Action: Use ice-salt bath, monitor internal temp. T_Check->Sol_T No Addition_Check Was NaNO₂ solution added slowly and sub-surface? Acid_Check->Addition_Check Yes Sol_Acid Action: Ensure at least 2.5-3 eq. of acid. Acid_Check->Sol_Acid No Time_Check Was diazonium salt solution used immediately? Addition_Check->Time_Check Yes Sol_Add Action: Use a dropping funnel, ensure good stirring. Addition_Check->Sol_Add No Sol_Time Action: Prepare KI solution in advance, add diazonium solution promptly. Time_Check->Sol_Time No

Caption: Decision workflow for troubleshooting the critical Sandmeyer reaction step.

Step 3: Final Nitro Group Reduction

Q5: I'm observing de-iodination as a significant side reaction during the final reduction of 3-iodo-5-nitrophenol. How can I preserve the C-I bond?

A5: Dehalogenation, particularly of more labile iodides, is a known side reaction during catalytic hydrogenation and with some other reducing agents, especially under harsh conditions.[3]

  • Causality: The carbon-iodine bond is weaker than C-Br or C-Cl bonds and can be cleaved by certain catalysts or reagents, especially in the presence of strong acid or base at elevated temperatures.[3]

  • Solutions & Comparison: The choice of reducing agent is critical for chemoselectivity.

Reducing SystemProsCons / RisksMitigation Strategy
SnCl₂ / HCl Reliable, high conversion, tolerant of many functional groups.Requires large excess of reagent and strong acid; work-up can be cumbersome. Risk of de-iodination if heated excessively.Perform the reaction at room temperature or with gentle heating. Ensure efficient work-up to remove all tin salts.
Catalytic Hydrogenation (Pd/C) "Green" method, high atom economy, clean reaction.High risk of de-iodination, especially with standard Pd/C.[2]Use a less reactive catalyst (e.g., PtO₂) or add a catalyst poison (e.g., quinoline) to suppress dehalogenation. Run at low H₂ pressure.
Fe / Acetic Acid Cost-effective, generally milder than SnCl₂.Requires stoichiometric amounts of iron, leading to iron sludge waste.This is often a good balance between reactivity and selectivity. Control temperature and monitor by TLC to avoid prolonged reaction times.

Recommendation: For this specific transformation, reduction with tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid often provides the best balance of high yield and minimal de-iodination.

Purification & Work-Up

Q6: My final product, 3-Amino-5-iodophenol, is dark and appears to be decomposing upon isolation. How can I obtain a pure, stable product?

A6: Aminophenols are notoriously susceptible to aerial oxidation, which leads to the formation of colored quinone-imine type impurities.[2][4]

  • Causality: The electron-rich aromatic ring is easily oxidized, a process often catalyzed by trace metals and light.

  • Recommended Protocol for Work-up & Purification:

    • Quench & Neutralize: After the reaction is complete, cool the mixture. If an acidic reduction method was used (e.g., SnCl₂/HCl), carefully neutralize the solution with a base like NaOH or NaHCO₃ to a pH of ~8 to precipitate the aminophenol.[2]

    • Use of Antioxidants: Perform the neutralization and subsequent extraction in the presence of a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate to prevent oxidation during work-up.[5]

    • Extraction: Promptly extract the product into a suitable organic solvent, such as ethyl acetate. Perform multiple extractions to maximize recovery.

    • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

    • Purification:

      • Recrystallization: This is often the most effective method. Try solvent systems like water/ethanol or toluene/heptane. Dissolve the crude product in a minimum of hot solvent (optionally with a pinch of sodium bisulfite) and allow it to cool slowly to obtain crystals.

      • Activated Carbon: If the product is still colored, you can treat a solution of the crude material with a small amount of activated carbon to adsorb polymeric impurities, followed by hot filtration before recrystallization.[5]

    • Storage: Store the final, pure product under an inert atmosphere (Nitrogen or Argon) in a sealed, amber-colored vial away from light and heat.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-5-nitrophenol (Step 2)

This protocol assumes the successful synthesis of 3-Amino-5-nitrophenol and outlines the most critical step.

Materials:

  • 3-Amino-5-nitrophenol (1.0 eq)

  • Concentrated HCl (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Potassium Iodide (KI) (1.2 eq)

  • Deionized Water

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-Amino-5-nitrophenol (1.0 eq) in deionized water.

  • Cool the suspension to 0 °C using an ice-salt bath.

  • Slowly add concentrated HCl (3.0 eq) while maintaining the temperature between 0 and 5 °C. Stir until a clear solution of the amine salt is formed.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • In a separate, larger beaker, dissolve potassium iodide (1.2 eq) in a small amount of water.

  • Slowly and carefully add the cold diazonium salt solution in portions to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed. Some gentle warming may be required to drive the reaction to completion, but this should be done cautiously only after the initial addition is complete.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then warm gently to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. Add a small amount of saturated sodium thiosulfate solution to quench any excess iodine (the dark color should fade).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-Iodo-5-nitrophenol, which can be purified by column chromatography or recrystallization.

References

  • A Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry . Benchchem. 3

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds . MDPI. 6

  • Troubleshooting side reactions in the synthesis of aminophenols . Benchchem. 2

  • Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes . Journal of the Brazilian Chemical Society. 7

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water . SciELO. 8

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 . Chemia. 1

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . ResearchGate. 9

  • Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline . Benchchem. 10

  • Purified amino phenol and process . Google Patents. 4

  • Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds . Google Patents. 5

  • Application Notes and Protocols for the Preparation of 3-Amino-5-bromopyridine Derivatives in Agrochemical Research . Benchchem. 11

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-5-iodophenol Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate halogenated aromatics for biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate halogenated aromatics for biological assays. 3-Amino-5-iodophenol presents a unique challenge: while standard aminophenols exhibit moderate aqueous solubility, the introduction of a bulky, highly lipophilic iodine atom severely disrupts the molecule's ability to form favorable hydrogen-bonding networks with water.

This guide is designed to move beyond basic trial-and-error. Here, we dissect the thermodynamic causality behind the insolubility of 3-Amino-5-iodophenol and provide self-validating, step-by-step protocols to ensure your compound remains in solution.

Diagnostic Overview & Decision Matrix

At physiological pH (7.4), 3-Amino-5-iodophenol exists predominantly in its neutral (or zwitterionic) state. This represents its thermodynamic solubility minimum. To force this molecule into an aqueous solution, we must either alter its ionization state via pH adjustment or mask its hydrophobic iodine moiety using supramolecular chemistry.

SolubilizationWorkflow Start 3-Amino-5-iodophenol Precipitation Detected CheckAssay Are organic solvents (e.g., DMSO) tolerated? Start->CheckAssay UseCoSolvent Use 5-10% DMSO/PEG400 + Step-down dilution CheckAssay->UseCoSolvent Yes CheckPH Is acidic pH (< 4.0) tolerated by the assay? CheckAssay->CheckPH No Validate Validate via DLS or Turbidimetry (Abs 600nm) UseCoSolvent->Validate UseSalt Protonate Amine (Formulate as HCl salt) CheckPH->UseSalt Yes UseCD Use HP-β-CD or Captisol (Inclusion Complexation) CheckPH->UseCD No (Strict pH 7.4) UseSalt->Validate UseCD->Validate

Workflow for selecting the optimal solubilization strategy for 3-Amino-5-iodophenol.

Troubleshooting FAQs

Q1: My 3-Amino-5-iodophenol precipitates immediately when diluting a DMSO stock into PBS (pH 7.4). How can I prevent this? Causality: You are experiencing "solvent shift precipitation." The compound is highly soluble in DMSO but practically insoluble in aqueous buffers at pH 7.4. When the DMSO diffuses into the bulk water, the local solvent capacity drops exponentially. The lipophilic iodinated compound is left stranded, causing immediate supersaturation and rapid nucleation. Solution: Do not spike high-concentration DMSO stocks directly into aqueous buffers. Instead, use a step-down dilution method with a transitional co-solvent (e.g., PEG 400), or abandon organic solvents entirely in favor of cyclodextrin complexation (See Protocol B).

Q2: Can cyclodextrins effectively solubilize this specific halogenated molecule? Causality: Yes.1 with poorly water-soluble drugs[1]. The bulky, hydrophobic iodine atom acts as an excellent "anchor," pulling the aromatic ring into the lipophilic central cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent compatibility with the aqueous bulk phase, 2[2].

Q3: How does the iodine substitution affect pH-driven solubilization? Causality: Halogenation dramatically alters the electronic landscape of the molecule. The electron-withdrawing inductive effect of the iodine atom3[3]. This means you can achieve phenolate-driven solubilization at a slightly less extreme alkaline pH. However, for most biological applications, exploiting the basic amino group via acidic protonation is the safer and more effective route.

MolecularState Acidic pH < 4.0 Amine Protonated (-NH3+) High Aqueous Solubility Neutral pH 5.0 - 8.0 Neutral / Zwitterionic Lowest Solubility Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic pH > 9.5 Phenol Deprotonated (-O-) Moderate-High Solubility Neutral->Basic Add Base Basic->Neutral Add Acid

Causality of pH-dependent ionization states and their impact on aqueous solubility.

Quantitative Solubility Data

The following table summarizes the expected solubility profile of 3-Amino-5-iodophenol under various formulation conditions. Note: Values are calculated estimates based on the physicochemical behavior of halogenated aminophenol analogs.

Formulation ConditionpHEstimated Solubility (mg/mL)Primary Mechanism of Enhancement
Pure Water (Control) 7.0< 0.5N/A (Molecule is in neutral state)
0.1 M HCl 2.0> 10.0Ion-dipole interactions via Amine protonation (-NH3+)
0.1 M NaOH 12.0> 5.0Ion-dipole interactions via Phenol deprotonation (-O-)
20% HP-β-CD (w/v) 7.4~ 8.0Hydrophobic shielding via inclusion complexation
10% DMSO in PBS 7.4~ 2.0Reduction of bulk solvent dielectric constant
Self-Validating Experimental Protocols

To ensure scientific integrity, a formulation protocol must prove its own success. Both protocols below include a mandatory turbidimetric validation step to detect sub-visible colloidal aggregates—the most common cause of false-positive solubility in drug discovery.

Protocol A: pH-Shift Solubilization (In Situ Salt Formation)

Use this protocol when your downstream assay can tolerate a slightly acidic environment (pH 4.0 - 5.0).

  • Suspension: Weigh 10 mg of 3-Amino-5-iodophenol powder into a clean glass vial. Add 800 µL of distilled water. The compound will float or form a cloudy suspension due to its hydrophobicity.

  • Protonation: Begin dropwise addition of 0.1 M HCl in 10 µL increments while vortexing vigorously. Continue until the solution turns completely optically clear (target pH is typically ~2.5 to 3.0).

  • Buffering: Slowly titrate the solution back up using a dilute biological buffer (e.g., 10X concentrated acetate buffer) to reach your target assay pH (do not exceed pH 5.0, or the free base will precipitate). Adjust the final volume to 1 mL with water.

  • Self-Validation Step: Transfer 200 µL of the final solution to a microplate and measure the absorbance at 600 nm using a UV-Vis spectrophotometer.

    • Pass: Abs600​<0.05 (Solution is a true monomeric dispersion).

    • Fail: Abs600​≥0.05 (Sub-visible precipitation has occurred. You must lower the final pH or decrease the target concentration).

Protocol B: Cyclodextrin Inclusion Complexation

Use this protocol when strict physiological pH (7.4) is required and organic solvents are prohibited.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4).

  • Direct Addition: Add 5 mg of 3-Amino-5-iodophenol powder directly to 1 mL of the cyclodextrin solution. Crucial: Do not dissolve the compound in DMSO first; introducing organic solvents will compete with the API for the cyclodextrin cavity.

  • Thermodynamic Activation: Sonicate the vial in a water bath at 37°C for 30 to 45 minutes. The thermal energy overcomes the activation barrier required for the hydrophobic iodine moiety to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation Step: Perform a 1:10 serial dilution of your filtered solution into pure 1X PBS. Measure via Dynamic Light Scattering (DLS) or Turbidimetry ( Abs600​ ). If the solution remains clear upon dilution, the host-guest inclusion complex is thermodynamically stable and ready for in vivo or in vitro use.

References
  • Source: PubMed Central (NIH)
  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Title: Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 3-Amino-5-iodophenol

Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-amino-5-iodophenol. This resource is designed for researchers, medicinal chemists, and process development scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-amino-5-iodophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of this specific transformation. The presence of both an electron-donating amino group and a hydroxyl group on the aryl iodide presents a unique set of challenges, from catalyst inhibition to altered reactivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered during your experiments.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental problems with detailed explanations of the underlying causes and provides actionable solutions.

Q1: My reaction is showing low to no conversion of 3-amino-5-iodophenol. What are the primary culprits?

Low conversion is a frequent issue and can often be traced back to several key factors related to the catalyst's activity and the nature of the substrate.

  • Catalyst Inhibition by the Amino Group: The primary amino group on your substrate is a Lewis base and can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, effectively poisoning your catalyst.[1][2]

  • Suboptimal Catalyst System: 3-Amino-5-iodophenol is an electron-rich aryl iodide due to the two electron-donating groups (-NH2 and -OH). This increased electron density can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4] Your chosen palladium source and ligand may not be active enough for this specific substrate.

  • Poor Reagent Quality: The stability of boronic acids can be a concern. Over time, they can undergo protodeboronation or form boroxine anhydrides, reducing the amount of active nucleophile in your reaction.[5][6] Similarly, palladium catalysts, especially Pd(0) sources, can degrade with improper storage.

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes the homocoupling of the boronic acid, leading to unwanted side products and reduced yield of the desired product.[1][5][7]

Solutions:

  • Screen Electron-Rich and Bulky Ligands: To overcome the slow oxidative addition, use palladium catalysts with electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4][8][9][10] These ligands promote the formation of the active catalytic species and accelerate the oxidative addition step.

  • Consider Amino Group Protection: If catalyst inhibition is suspected, protecting the amino group as an acetamide or another suitable protecting group can prevent its coordination to the palladium center.[1][2]

  • Verify Reagent Purity: Use freshly purchased or properly stored boronic acid. If in doubt, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[5][7][11]

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1][5][12]

Q2: I'm observing significant amounts of side products, mainly the homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?

The formation of side products directly competes with your desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative homocoupling. It can also be promoted by using a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[7]

  • Dehalogenation (Proto-deiodination): The replacement of the iodine atom with a hydrogen atom is another common side reaction. This can occur via a hydride transfer to the palladium complex, followed by reductive elimination. The source of the hydride can be the solvent (e.g., alcohols) or certain bases.[7][13]

Solutions:

  • Improve Degassing and Inert Atmosphere: As with low conversion, meticulous degassing is crucial to prevent homocoupling.[5][7] Maintain a positive pressure of an inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require an in-situ reduction step that can sometimes favor side reactions.[4][7]

  • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) can help to stabilize the palladium center and suppress side reactions.[5]

  • Careful Selection of Solvent and Base: If dehalogenation is a significant issue, consider switching to a non-alcoholic solvent like dioxane, THF, or toluene.[7] Screening different bases can also be beneficial; for instance, moving from a stronger base to a milder one like K₂CO₃ or K₃PO₄ might reduce dehalogenation.[1][14]

Q3: My reaction works, but the purification is very difficult due to closely running spots on TLC. What are these impurities and how can I simplify the workup?

Purification can be complicated by the presence of structurally similar byproducts and residual catalyst components.

  • Common Impurities: The most common impurities are the homocoupled boronic acid product, the dehalogenated starting material (3-aminophenol), and residual starting materials. These can have similar polarities to your desired product, making chromatographic separation challenging.

  • Workup Issues: The basic nature of the product (due to the amino group) and the phenolic hydroxyl group can lead to issues during aqueous workup, such as emulsion formation or partitioning into the aqueous layer if the pH is not controlled.

Solutions:

  • Optimize Reaction for Higher Conversion: The best way to simplify purification is to have a cleaner reaction. Revisit the troubleshooting steps for low conversion and side reactions to maximize the formation of your desired product.

  • Acid-Base Extraction: Utilize the basicity of your product's amino group for an acid-base workup. After the reaction, dilute with an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). This will protonate your product and pull it into the aqueous layer, leaving non-basic impurities (like the homocoupled boronic acid product) in the organic layer. You can then basify the aqueous layer and re-extract your product.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove minor impurities.[15]

  • Chromatography with Additives: When running column chromatography, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent system can help to reduce tailing of your amine-containing product on the silica gel.

Frequently Asked Questions (FAQs)

This section covers broader questions about setting up and optimizing the Suzuki coupling of 3-amino-5-iodophenol.

Q1: What is the best starting catalyst system (palladium source and ligand) for this substrate?

There is no single "best" system, and screening is often necessary. However, a good starting point for the electron-rich 3-amino-5-iodophenol would be a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.

Palladium SourceRecommended Ligand(s)Rationale
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosThese Buchwald ligands are known to be highly effective for challenging substrates, promoting fast oxidative addition and reductive elimination.[8][10][16]
PdCl₂(dppf)(dppf is the ligand)A reliable and commonly used catalyst system that is often effective for a range of Suzuki couplings.
Pd(PPh₃)₄(PPh₃ is the ligand)A classic Pd(0) catalyst that can be effective, but may be less active for this specific substrate compared to more modern ligand systems.[1]

It is recommended to screen a small panel of ligands to identify the optimal choice for your specific boronic acid partner.

Q2: Which base should I choose, and how does it impact the reaction?

The base plays a crucial role in activating the boronic acid for the transmetalation step.[14][17] The choice of base can significantly affect the reaction outcome.

BaseCommon Solvent System(s)Comments
K₂CO₃ (Potassium Carbonate)Toluene/Water, Dioxane/Water, Ethanol/WaterA versatile and commonly used base. The aqueous conditions facilitate the activation of the boronic acid.[14][18]
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane (often anhydrous)A stronger base than carbonates, often used for less reactive boronic acids or when anhydrous conditions are preferred to minimize protodeboronation.[10][14]
Cs₂CO₃ (Cesium Carbonate)Dioxane, THFA highly effective but more expensive base, often used for difficult couplings due to its higher solubility in organic solvents.[12][14]
Organic Bases (e.g., Et₃N) DMF, AcetonitrileGenerally less effective for the transmetalation step in Suzuki couplings compared to inorganic bases.[14]

For 3-amino-5-iodophenol, starting with an aqueous solution of K₂CO₃ is a robust choice.

Q3: What is the ideal solvent for this reaction?

The solvent's role is to solubilize the reactants and catalyst and can influence the reaction rate and selectivity.[19][20][21][22][23] A mixture of an organic solvent and water is typically used.

  • Dioxane/Water or THF/Water: These are excellent general-purpose solvent systems for Suzuki couplings, offering good solubility for a wide range of substrates.

  • Toluene/Water or Ethanol/Water: These are also effective and can be greener alternatives. Toluene can be particularly good at higher temperatures.

  • Polar Aprotic Solvents (DMF, DMAc): While sometimes used, they can be more challenging to remove and may lead to more side reactions in some cases.

A 4:1 to 10:1 ratio of organic solvent to water is a common starting point.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a starting point for optimizing the reaction.

Materials:

  • 3-Amino-5-iodophenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 3-amino-5-iodophenol, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the organic solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction vessel, followed by the remaining organic solvent and water.

  • Thoroughly degas the final reaction mixture by sparging with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with an aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(I)L_n] Pd0->OA_complex Oxidative Addition (Ar-I) Transmetalation_complex [Ar-Pd(II)(Ar')L_n] OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂) + Base Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar') Product Product (Ar-Ar') ArylIodide 3-Amino-5-iodophenol BoronicAcid Ar'B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / No Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Degassing) CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Optimize Catalyst System (Screen Ligands & Pd Source) CheckConditions->OptimizeCatalyst Conditions Appear Correct OptimizeBaseSolvent Optimize Base & Solvent OptimizeCatalyst->OptimizeBaseSolvent Success Successful Reaction OptimizeCatalyst->Success Yield Improved ProtectAmine Consider Amino Group Protection OptimizeBaseSolvent->ProtectAmine Still Low Yield OptimizeBaseSolvent->Success Yield Improved ProtectAmine->Success Yield Improved

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866-867. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Buchwald, S. L., et al. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Preparation of Air- and Moisture-Stable (Trifluoromethyl)boronates. Journal of the American Chemical Society2007 , 129 (21), 6716–6717. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Organic Letters. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. ACS Publications. [Link]

  • Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Arkat USA, Inc. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Arkat USA, Inc.[Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Organic Chemistry Portal. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • RECERCAT. Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT. [Link]

  • ResearchGate. Effect of solvent on the Suzuki cross-coupling a. ResearchGate. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Kairav Chemofarbe Industries Ltd. Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. [Link]

  • Science. Aminative Suzuki–Miyaura coupling. Science. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura coupling reaction (reactions carried out on a 20 mg scale of 3). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Reducing Impurities During 3-Amino-5-iodophenol Purification

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 3-Amino-5-iodophenol. This guide is designed to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 3-Amino-5-iodophenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when handling and purifying 3-Amino-5-iodophenol.

Q1: My solid 3-Amino-5-iodophenol has turned dark brown or purple in the bottle. What causes this and can I still use it?

A1: The discoloration of your 3-Amino-5-iodophenol is most likely due to oxidation.[1][2] Like other aminophenols, 3-Amino-5-iodophenol is susceptible to oxidation when exposed to air (oxygen), light, and potentially trace metal ions. This process forms highly colored quinoneimine intermediates, which can further polymerize into darker products.[1][2] While 3-aminophenol is generally more stable than its 2- and 4-isomers, the presence of the iodine atom can influence its reactivity.[1]

It is highly recommended to use a fresh, unopened bottle of the reagent if significant discoloration has occurred, as the presence of these impurities can compromise your experiments.[1] If you must use the discolored material, purification will be necessary, but may be challenging.[1] To prevent this issue in the future, ensure the bottle is tightly sealed after each use, and store it in a dark location, preferably in a desiccator under an inert atmosphere like nitrogen or argon.[3]

Q2: What are the primary factors that accelerate the degradation of 3-Amino-5-iodophenol?

A2: Several factors can accelerate the oxidation and degradation of aminophenols:

  • Oxygen: Atmospheric oxygen is a primary driver of oxidation.[1][2]

  • Light: Exposure to light, especially UV light, can initiate and propagate oxidative reactions.[1][2]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1][2][4]

  • Metal Ions: Trace metal ions, particularly copper (Cu²⁺), can act as catalysts, significantly increasing the rate of oxidation.[1][2]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]

Q3: What are the most common types of impurities I should expect in crude 3-Amino-5-iodophenol?

A3: Besides oxidation-related impurities, you may encounter process-related impurities stemming from the synthesis of 3-Amino-5-iodophenol. These can include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 3-aminophenol or iodinating reagents.

  • Isomeric Impurities: Formation of other iodinated aminophenol isomers (e.g., 2-iodo-3-aminophenol, 4-iodo-3-aminophenol) depending on the regioselectivity of the iodination reaction.

  • Di- and Tri-iodinated Species: Over-iodination of the aromatic ring can lead to the formation of di- and tri-iodinated aminophenol impurities.[5][6]

  • De-iodinated Impurities: Loss of the iodine atom to revert to 3-aminophenol.

  • Side-Reaction Products: By-products from side reactions that can occur during synthesis.[7]

Q4: How can I monitor the purity of my 3-Amino-5-iodophenol during and after purification?

A4: The most common and effective analytical techniques for assessing purity are:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound from its impurities. A reversed-phase C18 column is often suitable, and a UV detector can be used for quantification.[8] For mass spectrometry (MS) compatible methods, a volatile acid like formic acid should be used in the mobile phase instead of phosphoric acid.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities, which is crucial for understanding their origin and devising a removal strategy.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the purified compound and help to identify and quantify any remaining impurities.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 3-Amino-5-iodophenol.

Issue 1: Low Recovery After Recrystallization

Low recovery is a common issue in recrystallization. The table below outlines potential causes and their solutions.

Possible Cause Solution
The compound is too soluble in the chosen solvent.Select a solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system can also be effective.[3]
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[3][7]
Premature crystallization during hot filtration.Preheat the filtration funnel and filter paper. Using a slightly larger volume of solvent can also help keep the compound dissolved.[3]
Issue 2: The Product Remains Colored After Purification

If your 3-Amino-5-iodophenol is still colored after a purification attempt, consider the following:

Possible Cause Solution
The chosen purification method does not effectively remove colored impurities.Try a different recrystallization solvent or a combination of solvents.[3] Often, a multi-step purification approach is more effective.[7]
Oxidation is occurring during the purification process.Perform the purification steps under an inert atmosphere (nitrogen or argon).[2] Deoxygenate all solvents before use by sparging with an inert gas.[2]
Trace metal contaminants are catalyzing oxidation.Add a chelating agent like EDTA to your purification system to sequester metal ions.
The colored impurities are polymeric in nature.Consider using activated carbon during recrystallization to adsorb these high molecular weight colored species. Be aware that activated carbon can also adsorb your product, potentially reducing the yield.
Issue 3: Inconsistent Results or Unexpected Peaks in HPLC Analysis

Unexpected or inconsistent HPLC results can be frustrating. Here are some common causes and solutions.

Possible Cause Solution
On-column or in-solution degradation of the compound.Add an antioxidant like ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite (0.05-0.5% w/v) to the sample solvent and/or mobile phase to prevent oxidation during analysis.[1] Prepare samples immediately before injection and protect them from light.[1]
Peak tailing.This can be caused by interactions between the basic amino group and residual silanols on a silica-based column.[1] Adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.[7]
Poor separation of impurities.Optimize the mobile phase composition. A gradient elution may be necessary to resolve impurities with similar polarities to your product.[3]
Workflow for Purification and Analysis

The following diagram illustrates a general workflow for the purification and analysis of 3-Amino-5-iodophenol.

PurificationWorkflow Crude Crude 3-Amino-5-iodophenol Recrystallization Recrystallization (with optional activated carbon or reducing agent) Crude->Recrystallization Purity_Analysis Purity Analysis (HPLC, LC-MS, NMR) Recrystallization->Purity_Analysis Chromatography Column Chromatography (if necessary) Chromatography->Purity_Analysis Purity_Analysis->Chromatography Impurities Present Pure_Product Pure 3-Amino-5-iodophenol Purity_Analysis->Pure_Product Purity > 99% Troubleshooting Troubleshooting (based on analysis) Purity_Analysis->Troubleshooting Troubleshooting->Recrystallization Troubleshooting->Chromatography

Caption: General workflow for purification.

Experimental Protocols

Here are detailed step-by-step protocols for key purification and sample preparation techniques.

Protocol 1: Recrystallization of 3-Amino-5-iodophenol
  • Solvent Selection: Begin by performing a solvent screen to find a suitable recrystallization solvent. Good candidates are those in which 3-Amino-5-iodophenol is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In a flask, add the crude 3-Amino-5-iodophenol and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Preparation of Stabilized Solutions for HPLC Analysis
  • Solvent Preparation: Prepare the desired solvent (diluent) for your sample.

  • Antioxidant Addition: Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v) and mix thoroughly until it is completely dissolved.[2]

  • Deoxygenation: To further prevent oxidation, sparge the antioxidant-containing solvent with an inert gas like nitrogen or argon for 15-30 minutes.[2] This can be done by bubbling the gas through the solvent using a long needle or a gas dispersion tube.[2]

  • Sample Preparation: In an amber vial to protect from light, accurately weigh the required amount of your purified 3-Amino-5-iodophenol. Add the deoxygenated, antioxidant-containing solvent to achieve the target concentration and cap the vial tightly. If storing for any period before analysis, flush the headspace of the vial with inert gas before sealing.

Logical Relationship of Factors Affecting Purity

The following diagram illustrates the interconnected factors that can affect the final purity of your 3-Amino-5-iodophenol.

ImpurityFactors cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Storage & Handling StartingMaterials Starting Materials CrudeProduct Crude Product Purity StartingMaterials->CrudeProduct ReactionConditions Reaction Conditions (Temp, pH, Time) ReactionConditions->CrudeProduct SideReactions Side Reactions SideReactions->CrudeProduct PurificationMethod Purification Method (Recrystallization, Chromatography) FinalPurity Final Product Purity PurificationMethod->FinalPurity SolventChoice Solvent Choice SolventChoice->PurificationMethod Atmosphere Atmosphere (Inert vs. Air) Atmosphere->PurificationMethod Atmosphere->FinalPurity StorageConditions Storage Conditions (Light, Temp, Air) StorageConditions->FinalPurity CrudeProduct->PurificationMethod

Caption: Factors influencing final product purity.

By understanding the sources of impurities and implementing the appropriate purification and handling techniques, you can consistently obtain high-purity 3-Amino-5-iodophenol for your research and development needs.

References

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem. (n.d.).
  • Preventing oxidation of 2-aminophenol during synthesis and storage. - Benchchem. (n.d.).
  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC. (n.d.).
  • Technical Support Center: Purification of 4-[(2R)-2-aminopropyl]phenol - Benchchem. (n.d.).
  • Effect of pH on the oxidation of 2-aminophenol. Temp. 25 °C, λmax 417.8... - ResearchGate. (n.d.).
  • Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.).
  • Process for the purification of p-aminophenol - Google Patents. (n.d.).
  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism | Request PDF - ResearchGate. (n.d.).
  • Separation of 3-Aminophenol on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchGate. (n.d.).
  • Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. (2011, August 1).
  • Process for purifying crude 4-aminophenol - Google Patents. (n.d.).
  • The method for purifying crude 4-aminophenol - Google Patents. (n.d.).
  • DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. (n.d.).
  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed. (2020, April 5).
  • Technical Support Center: Purification of Crude 3,5-Diaminophenol - Benchchem. (n.d.).
  • Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents. (2013, May 10).
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC. (2025, November 23).
  • Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents. (n.d.).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.).
  • What are the synthesis and applications of 3-Iodophenol? - FAQ - Guidechem. (2022, October 6).
  • About - Department of Chemistry : University of Rochester. (n.d.).
  • Process for the iodination of aromatic compounds - Justia Patents. (2016, January 19).
  • Process for the iodination of phenolic derivatives - Google Patents. (n.d.).
  • Process for the iodination of aromatic compounds - Google Patents. (n.d.).
  • 3-Iodophenol Five Chongqing Chemdad Co. (n.d.).
  • Process For The Iodination Of Aromatic Compounds - Google Patents. (n.d.).
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed. (2020, September 10).
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (n.d.).
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
  • Prediction of primary intermediates and the photodegradation kinetics of 3-aminophenol in aqueous TiO2 suspensions | Request PDF - ResearchGate. (n.d.).
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15).
  • cm. F:O. IMMiMts^M-^ - UBC Library Open Collections. (n.d.).
  • Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. (n.d.).
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
  • Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1 - Googleapis.com. (n.d.).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25).
  • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination - Benchchem. (n.d.).
  • The Genesis of Impurities in Iopamidol Synthesis: A Technical Deep-Dive - Benchchem. (n.d.).
  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. (n.d.).
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC. (n.d.).
  • Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC. (2019, January 18).
  • Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents. (n.d.).
  • (PDF) Impurity profile of amino acids? - ResearchGate. (2021, June 11).
  • An efficient and selective method for the preparation of iodophenols | The Journal of Organic Chemistry - ACS Publications. (n.d.).

Sources

Troubleshooting

Handling light and air sensitivity of 3-Amino-5-iodophenol

Technical Support Center: 3-Amino-5-iodophenol A Guide for Researchers on Handling Air and Light Sensitivity Welcome to the technical support guide for 3-Amino-5-iodophenol. This resource is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-5-iodophenol

A Guide for Researchers on Handling Air and Light Sensitivity

Welcome to the technical support guide for 3-Amino-5-iodophenol. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues and ensure the integrity of your experiments. 3-Amino-5-iodophenol is a valuable building block, particularly in the synthesis of x-ray contrast media and other complex molecules.[1][2] However, its chemical structure—possessing both an electron-donating amino group and a phenolic hydroxyl group on an aromatic ring—renders it highly susceptible to degradation by atmospheric oxygen and light. This guide provides field-proven insights and methodologies to mitigate these stability challenges.

The Science of Sensitivity: Why Degradation Occurs

Understanding the mechanism of degradation is critical for preventing it. The sensitivity of 3-Amino-5-iodophenol is not arbitrary; it is a direct consequence of its molecular structure.

  • Air-Sensitivity (Oxidative Degradation): The aminophenol scaffold is electron-rich, making it an ideal target for oxidation by atmospheric oxygen. The reaction is often initiated by the deprotonation of the phenolic hydroxyl group, which is more likely under neutral to alkaline conditions.[3] This process generates highly reactive intermediates, such as quinoneimines, which are intensely colored.[4] These intermediates can then polymerize, leading to the formation of dark, insoluble materials that appear as a pink, brown, or purple discoloration in your solid compound or solution.[4] This oxidative process can be significantly accelerated by the presence of catalytic trace metal ions, such as copper (Cu²⁺).[4][5]

  • Light-Sensitivity (Photodegradation): Exposure to light, particularly UV radiation, provides the activation energy needed to initiate and propagate oxidative reactions.[4][6] Light can promote the formation of free radical species, such as the aminophenoxy radical, which accelerates the degradation cascade.[7][8] Therefore, even under an inert atmosphere, exposure to light can compromise the compound's integrity.

Troubleshooting Guide: From Problem to Solution

Encountering unexpected results or observations can be frustrating. This section is designed to help you quickly diagnose and resolve common issues related to the handling of 3-Amino-5-iodophenol.

Observed Problem Probable Cause(s) Recommended Solution & Rationale
1. Solid compound has darkened from off-white/beige to brown or purple. Prolonged or improper storage with exposure to ambient air and/or light.[9][10]1. Assess Purity: Before use, verify the compound's purity via HPLC, TLC, or NMR. The colored species are impurities. 2. Purify or Replace: If purity is compromised, consider recrystallization under a nitrogen or argon atmosphere. However, for critical applications, purchasing a fresh, unopened batch is the most reliable path to ensure experimental success. Rationale: Oxidative byproducts can act as reaction inhibitors or lead to unwanted side reactions, compromising yield and purity of the final product.
2. Solution rapidly changes color (e.g., turns pink, yellow, or brown) upon preparation. • Dissolved oxygen in the solvent.• Exposure to ambient light during weighing and dissolution.• High pH (alkaline) conditions accelerating oxidation.[3]• Trace metal ion contamination from glassware or solvents.[4]1. Deoxygenate Solvents: Sparge all solvents with an inert gas (N₂ or Ar) for 15-30 minutes immediately before use.[4] 2. Control Light Exposure: Work under subdued lighting or use amber-colored labware (e.g., flasks, vials).[9] Wrap glassware in aluminum foil if amberware is unavailable. 3. Use High-Purity Reagents: Use high-purity solvents and acid-wash glassware to remove trace metal contaminants. If metal contamination is a persistent issue, consider adding a chelating agent like EDTA, but verify its compatibility with your reaction chemistry first.[4] 4. Add an Antioxidant: For maximum stability, especially in solutions for analysis or storage, add a suitable antioxidant. See the FAQ section for recommendations.[4] Rationale: Proactively removing the key instigators of degradation—oxygen, light, and metal catalysts—is the most effective strategy for maintaining solution integrity.
3. Inconsistent analytical results (e.g., new peaks in HPLC, poor reproducibility). In-solution or on-column degradation of the analyte during the analytical run.1. Prepare Samples Fresh: Analyze samples immediately after preparation. Avoid letting samples sit on the benchtop or in the autosampler for extended periods. 2. Use Temperature Control: Set the autosampler temperature to a low value (e.g., 4°C) to slow the rate of degradation. 3. Stabilize the Sample Matrix: Add an antioxidant like ascorbic acid (0.01-0.1% w/v) to the sample diluent and, if compatible with the method, the mobile phase.[4] 4. Protect from Light: Use amber HPLC vials to prevent photodegradation in the autosampler. Rationale: Analytical methods are sensitive to even low levels of degradation. Minimizing time, temperature, and light exposure from sample preparation to injection is crucial for data quality.

Visualizing the Troubleshooting Workflow

To aid in rapid decision-making, the following diagram outlines the logical flow for addressing common issues with 3-Amino-5-iodophenol.

TroubleshootingWorkflow cluster_solid Solid Compound Issues cluster_solution Solution Issues cluster_analytical Analytical Issues Start Problem Observed Solid_Color Solid has darkened (Brown/Purple) Start->Solid_Color Solution_Color Solution changes color (Pink/Brown) Start->Solution_Color Analytical_Issue Inconsistent Results (e.g., extra HPLC peaks) Start->Analytical_Issue Solid_Cause Probable Cause: Air/Light Exposure during storage Solid_Color->Solid_Cause Diagnosis Solid_Solution Solution: 1. Verify Purity (HPLC/NMR) 2. Consider Recrystallization 3. Best Practice: Use a fresh batch Solid_Cause->Solid_Solution Action Solution_Cause Probable Causes: - Dissolved O₂ in solvent - Light Exposure - High pH / Metal Ions Solution_Color->Solution_Cause Diagnosis Solution_Solution Solutions: - Deoxygenate Solvents (N₂/Ar) - Use Amber Glassware - Add Antioxidants (e.g., Ascorbic Acid) Solution_Cause->Solution_Solution Action Analytical_Cause Probable Cause: Degradation during analysis Analytical_Issue->Analytical_Cause Diagnosis Analytical_Solution Solutions: - Prepare samples fresh - Use cooled autosampler (4°C) - Add antioxidant to diluent - Use amber vials Analytical_Cause->Analytical_Solution Action

Sources

Optimization

Technisches Support-Center: Minimierung von Dehalogenierungs-Nebenreaktionen bei 3-Amino-5-iodphenol

Answering in German as requested by the user's language preference. Ein Leitfaden zur Fehlerbehebung und Optimierung für Forscher Willkommen im technischen Support-Center für die Handhabung von 3-Amino-5-iodphenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as requested by the user's language preference.

Ein Leitfaden zur Fehlerbehebung und Optimierung für Forscher

Willkommen im technischen Support-Center für die Handhabung von 3-Amino-5-iodphenol. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um die Herausforderungen im Zusammenhang mit der Dehalogenierung dieses vielseitigen Moleküls zu bewältigen. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, die Ihnen helfen, unerwünschte Nebenreaktionen zu minimieren und Ihre synthetischen Ergebnisse zu optimieren.

Einführung

3-Amino-5-iodphenol ist aufgrund seiner drei unterschiedlichen funktionellen Gruppen, die selektiv manipuliert werden können, ein wertvolles Ausgangsmaterial in der medizinischen Chemie und den Materialwissenschaften. Der Iodsubstituent ist jedoch anfällig für eine reduktive Dehalogenierung, die zur Bildung von 3-Aminophenol als signifikantem Nebenprodukt führt.[1][2] Diese Nebenreaktion kann die Aufreinigung erschweren, die Ausbeuten verringern und Verunreinigungen einführen, die möglicherweise schwer zu entfernen sind. Dieser Leitfaden bietet einen umfassenden Überblick über die Ursachen der Dehalogenierung und praktische Strategien zur Minderung dieses häufigen Problems.

Häufig gestellte Fragen (FAQs)

F1: Was ist Dehalogenierung und warum ist sie bei 3-Amino-5-iodphenol ein Problem?

A1: Dehalogenierung ist eine chemische Reaktion, bei der ein Halogenatom von einem Molekül entfernt und durch ein Wasserstoffatom ersetzt wird.[1][3] Im Fall von 3-Amino-5-iodphenol wird die Kohlenstoff-Iod-Bindung (C-I) gespalten, was zur Bildung von 3-Aminophenol führt. Dies ist ein erhebliches Problem bei Kreuzkupplungsreaktionen, bei denen das Iodatom die beabsichtigte Reaktionsstelle ist. Die Bildung von 3-Aminophenol verringert die Ausbeute des gewünschten Produkts und führt ein Nebenprodukt ein, dessen Abtrennung aufgrund seiner ähnlichen Polarität zum Ausgangsmaterial und anderen potenziellen Produkten eine Herausforderung sein kann.[1]

F2: Was sind die Hauptursachen für die Dehalogenierung bei Kreuzkupplungsreaktionen?

A2: Die Dehalogenierung von Arylhalogeniden wie 3-Amino-5-iodphenol im Kontext von Palladium-katalysierten Kreuzkupplungsreaktionen ist oft das Ergebnis von Nebenreaktionen, an denen der Katalysator beteiligt ist. Der primäre Mechanismus beinhaltet die Bildung einer Palladium-Hydrid-Spezies (Pd-H).[1][2][4][5] Diese Spezies kann durch verschiedene Wege entstehen:

  • Reaktion mit der Base: Starke Basen, insbesondere Alkoxide wie Natrium-tert-butoxid (NaOtBu), können als Hydridquellen fungieren und zur Bildung von Pd-H führen.[2][4]

  • Reaktion mit dem Lösungsmittel: Bestimmte Lösungsmittel, insbesondere protische Lösungsmittel wie Alkohole oder reduzierbare aprotische Lösungsmittel wie DMF, können als Hydriddonoren wirken.[2][4][5]

  • Spuren von Wasser: Überschüssiges Wasser im Reaktionsgemisch kann ebenfalls zur Bildung von Pd-H-Spezies beitragen.[1][4]

Sobald die Pd-H-Spezies gebildet ist, kann sie mit dem Aryliodid in einem reduktiven Prozess reagieren, um die C-I-Bindung zu spalten und das dehalogenierte Produkt (3-Aminophenol) zu bilden.[1][5]

F3: Wie kann ich feststellen, ob in meiner Reaktion eine Dehalogenierung stattfindet?

A3: Das Vorhandensein des dehalogenierten Nebenprodukts kann mit Standardanalysetechniken bestätigt werden:

  • Dünnschichtchromatographie (DC): Das dehalogenierte Produkt erscheint typischerweise als neuer, weniger polarer Fleck im Vergleich zum Ausgangs-Arylhalogenid.[1]

  • Flüssigchromatographie-Massenspektrometrie (LC-MS): Die Analyse des rohen Reaktionsgemisches zeigt einen Peak, der dem Molekulargewicht des dehalogenierten Produkts (3-Aminophenol) entspricht.

  • Kernspinresonanzspektroskopie (NMR): Das ¹H-NMR des Rohprodukts zeigt charakteristische Signale für das Aren, insbesondere das Auftreten eines neuen Protonensignals in der aromatischen Region, wo sich zuvor das Halogen befand.[1][2]

Leitfaden zur Fehlerbehebung: Minimierung der Dehalogenierung

Dieser Abschnitt bietet detaillierte Strategien zur Fehlerbehebung, um die Bildung von 3-Aminophenol während Ihrer Reaktionen zu minimieren.

Problem: Signifikante Bildung von 3-Aminophenol-Nebenprodukt, nachgewiesen durch LC-MS oder NMR.

Dies ist das häufigste Problem bei der Arbeit mit 3-Amino-5-iodphenol, insbesondere bei Palladium-katalysierten Kreuzkupplungsreaktionen wie Suzuki-, Buchwald-Hartwig- oder Sonogashira-Kupplungen. Aryliodide neigen im Allgemeinen stärker zur Dehalogenierung als Arylbromide oder -chloride.[1][2][4]

Diagramm 1: Allgemeiner katalytischer Zyklus und konkurrierender Dehalogenierungsweg

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArI 3-Amino-5-iodphenol (Ar-I) ArI->OxAdd ReductiveStep Reduktiver Prozess ArI->ReductiveStep PdII_Ar_I Ar-Pd(II)-I(L_n) OxAdd->PdII_Ar_I Transmetal Transmetallierung (mit R-M) PdII_Ar_I->Transmetal SideReaction Nebenreaktionen (z.B. mit Base, Lösungsmittel) PdII_Ar_I->SideReaction PdII_Ar_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Ar_R RM Organometallisches Reagenz (R-M) RM->Transmetal RedElim Reduktive Eliminierung PdII_Ar_R->RedElim RedElim->Pd0 Regeneriert Katalysator Product Gewünschtes Produkt (Ar-R) RedElim->Product PdH Pd(II)-H Spezies SideReaction->PdH Bildet PdH->ReductiveStep ReductiveStep->Pd0 Dehalogenated 3-Aminophenol (Ar-H) ReductiveStep->Dehalogenated

Bildunterschrift: Palladium-katalytischer Zyklus und konkurrierender Dehalogenierungsweg.

Ursachenanalyse und Lösungen:

Die Bildung einer Palladium-Hydrid-Spezies (Pd-H) ist eine häufige Ursache für die Dehalogenierung von Arylhalogeniden.[1][4] Die folgenden Strategien sind darauf ausgelegt, die Bildung und den Einfluss dieser Spezies zu minimieren.

1. Wahl des Palladium-Katalysators und Liganden:

  • Expertise & Erfahrung: Die Wahl des Liganden kann die Geschwindigkeit der gewünschten Reaktion im Vergleich zu Nebenreaktionen erheblich beeinflussen. Elektronisch reiche und sperrige Phosphinliganden können den gewünschten Schritt der reduktiven Eliminierung beschleunigen und so den Dehalogenierungsweg übertreffen.[2]

  • Schritte zur Fehlerbehebung:

    • Wechsel zu sperrigen, elektronisch reichen Liganden: Wenn Sie einfache Phosphinliganden wie PPh₃ verwenden, sollten Sie auf anspruchsvollere Liganden wie XPhos, SPhos oder RuPhos umsteigen.[4] Diese Liganden fördern eine schnellere reduktive Eliminierung.

    • Verwendung von Präkatalysatoren: Der Einsatz von vorgeformten Palladiumkomplexen (z. B. G2-, G3- oder G4-Palladacyclen) kann einen aktiveren und stabileren Katalysator liefern und potenziell die Lebensdauer von Spezies reduzieren, die zur Dehalogenierung führen.

Tabelle 1: Leitfaden zur Ligandenauswahl zur Minimierung der Dehalogenierung

LigandStrukturtypHauptmerkmaleEmpfohlen für
XPhos BiarylphosphinSperrig, elektronisch reichSuzuki, Buchwald-Hartwig
SPhos BiarylphosphinHochaktiv für sterisch gehinderte SubstrateSuzuki, Buchwald-Hartwig
RuPhos BiarylphosphinWirksam für elektronisch reiche und arme SubstrateSuzuki, Buchwald-Hartwig
tBu₃P TrialkylphosphinSehr elektronisch reich, fördert schnelle oxidative AdditionAllgemeine Kreuzkupplung

2. Auswahl von Base und Lösungsmittel:

  • Expertise & Erfahrung: Das Basen- und Lösungsmittelsystem kann eine Hydridquelle sein oder die Bildung von Pd-H-Spezies fördern. Anorganische Basen werden oft gegenüber organischen Basen oder Alkoxiden bevorzugt.[1][2] Aprotische Lösungsmittel sind im Allgemeinen besser als protische Lösungsmittel.[2][4]

  • Schritte zur Fehlerbehebung:

    • Vermeiden Sie Alkoxidbasen: Basen wie Natrium-tert-butoxid (NaOtBu) oder Kalium-tert-butoxid (KOtBu) können eine Hydridquelle sein.[2] Erwägen Sie die Verwendung schwächerer anorganischer Basen wie K₂CO₃, Cs₂CO₃ oder K₃PO₄.[1][2][4]

    • Verwenden Sie wasserfreie, aprotische Lösungsmittel: Protische Lösungsmittel wie Alkohole können als Hydriddonoren wirken. Wechseln Sie zu wasserfreien aprotischen Lösungsmitteln wie Toluol, Dioxan oder THF.[4] Stellen Sie sicher, dass die Lösungsmittel vor Gebrauch sorgfältig getrocknet werden.

3. Reaktionstemperatur und -zeit:

  • Expertise & Erfahrung: Höhere Temperaturen können sowohl die gewünschte Reaktion als auch die unerwünschte Dehalogenierung beschleunigen.[2] Oft hat die Dehalogenierung eine höhere Aktivierungsenergie, daher ist es entscheidend, die Reaktion bei der niedrigstmöglichen Temperatur durchzuführen, die noch eine angemessene Reaktionsgeschwindigkeit ermöglicht.

  • Schritte zur Fehlerbehebung:

    • Senken Sie die Reaktionstemperatur: Wenn Sie eine signifikante Dehalogenierung beobachten, versuchen Sie, die Reaktionstemperatur um 10-20 °C zu senken.

    • Überwachen Sie die Reaktion genau: Verwenden Sie DC oder LC-MS, um den Reaktionsfortschritt zu überwachen. Stoppen Sie die Reaktion, sobald das Ausgangsmaterial verbraucht ist, um eine längere Exposition des Produkts und des Katalysators gegenüber Bedingungen zu vermeiden, die die Dehalogenierung begünstigen könnten.

Experimentelles Protokoll: Optimierte Suzuki-Kupplung von 3-Amino-5-iodphenol

Dieses Protokoll ist darauf ausgelegt, die Dehalogenierung zu minimieren.

Diagramm 2: Arbeitsablauf für eine optimierte Suzuki-Kupplung

G cluster_prep Vorbereitung (Inerte Atmosphäre) cluster_reaction Reaktion cluster_workup Aufarbeitung und Reinigung A 1. 3-Amino-5-iodphenol, Borsäure und Base in einen trockenen, mit Stickstoff gespülten Kolben geben B 2. Wasserfreies, entgastes Lösungsmittel zugeben (z.B. Toluol/Dioxan) A->B C 3. Die Mischung 15-20 min mit Stickstoff oder Argon durchspülen B->C D 4. Palladium-Katalysator und Ligand zugeben (z.B. Pd₂(dba)₃ und XPhos) C->D E 5. Die Reaktion auf die gewünschte Temperatur erhitzen (z.B. 80-100 °C) D->E F 6. Reaktion mittels DC oder LC-MS überwachen E->F G 7. Auf Raumtemperatur abkühlen und mit Wasser oder ges. NH₄Cl versetzen F->G H 8. Mit einem organischen Lösungsmittel extrahieren (z.B. EtOAc) G->H I 9. Trocknen, konzentrieren und durch Säulenchromatographie reinigen H->I

Bildunterschrift: Schritt-für-Schritt-Arbeitsablauf für eine optimierte Suzuki-Kupplungsreaktion.

Materialien:

  • 3-Amino-5-iodphenol (1.0 Äquiv.)

  • Arylborsäure (1.2 - 1.5 Äquiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 Äquiv.)

  • Wasserfreies, entgastes Toluol/Wasser oder Dioxan/Wasser (z. B. 10:1 v/v)

Verfahren:

  • Geben Sie 3-Amino-5-iodphenol, die Arylborsäure und K₃PO₄ in einen trockenen Schlenk-Kolben unter inerter Atmosphäre (Stickstoff oder Argon).

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit dem Inertgas.

  • Fügen Sie die wasserfreie, entgaste Lösungsmittelmischung hinzu.

  • Durchspülen Sie die resultierende Suspension 15-20 Minuten lang mit dem Inertgas.

  • Wägen Sie in einem separaten Gefäß Pd₂(dba)₃ und XPhos ab, lösen Sie sie in einer kleinen Menge des Reaktionslösungsmittels und geben Sie diese Lösung zur Reaktionsmischung.

  • Erhitzen Sie die Reaktion auf 80-100 °C und überwachen Sie den Fortschritt alle 1-2 Stunden mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion auf Raumtemperatur abkühlen.

  • Beenden Sie die Reaktion durch Zugabe von Wasser und verdünnen Sie mit Ethylacetat.

  • Trennen Sie die organische Phase ab, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄ und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Flash-Säulenchromatographie.

Referenzen

  • Dal-Fovo, M., et al. (2022). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC. [Link]

  • Li, W., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Taylor & Francis. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for 3-Amino-5-iodophenol

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a critical determ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. The compound 3-Amino-5-iodophenol serves as a vital building block in various synthetic pathways. Its purity directly influences reaction yields, impurity profiles, and the overall integrity of the API. Consequently, the selection of an analytical method for its purity validation is a decision with significant downstream implications.

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis in the pharmaceutical industry.[1] However, its reliance on response factors and the potential to overlook non-chromophoric impurities present inherent limitations. This guide introduces quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, direct, and primary method for purity assessment.[2][3] We will provide an in-depth, objective comparison between qNMR and the conventional HPLC-UV area percent method for the validation of 3-Amino-5-iodophenol purity, supported by detailed experimental protocols and comparative data.

The Principle of Quantitative NMR (qNMR): A First-Principles Approach

Quantitative NMR stands apart from chromatographic techniques because it is a primary ratio method of measurement.[3][4] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] By co-dissolving a precisely weighed sample of the analyte (3-Amino-5-iodophenol) with a precisely weighed, high-purity certified internal standard, the purity of the analyte can be calculated directly. This calculation is independent of the analyte's own response factor and provides a direct measure of mass fraction (%w/w), offering a level of accuracy that is traceable to the International System of Units (SI) when a Certified Reference Material (CRM) is used as the standard.[7][8]

Causality in qNMR: Why It Is Inherently Quantitative
  • Universal Detection: Unlike UV detection, which requires a chromophore, ¹H NMR detects all proton-containing molecules, allowing for the potential identification and quantification of impurities from a single spectrum.[3]

  • Structural Confirmation: The same experiment that yields a quantitative result also provides a high-resolution ¹H NMR spectrum, confirming the identity and structural integrity of the analyte.

  • No Identical Standard Required: Purity is determined relative to a well-characterized, often structurally unrelated, internal standard. This is invaluable when a certified standard of the analyte itself is unavailable.[6]

Comparative Experimental Protocols

To provide a practical comparison, we outline the step-by-step methodologies for determining the purity of a single batch of 3-Amino-5-iodophenol using both qNMR and a standard HPLC-UV method.

Protocol 1: Purity Validation by Quantitative ¹H NMR

This protocol is designed to be a self-validating system, where the experimental parameters are chosen to eliminate systematic errors and ensure the trustworthiness of the result.

1. Selection of Internal Standard (IS): The Anchor of Accuracy The choice of IS is the most critical step in qNMR.[9][10] For 3-Amino-5-iodophenol, which is soluble in polar organic solvents, Maleic Acid is an excellent choice.

  • Rationale: Maleic acid is highly pure (available as a CRM), stable, non-volatile, and possesses two vinyl protons that produce a sharp singlet around 6.2-6.3 ppm in DMSO-d₆, a region typically free of interference from many aromatic analytes.[11]

2. Sample Preparation: Minimizing Weighing Uncertainty Accurate weighing is often the largest source of uncertainty in a qNMR experiment.[5][12]

  • Step 1: Using a calibrated microbalance (readability of at least 0.01 mg), accurately weigh approximately 15-20 mg of 3-Amino-5-iodophenol into a clean, dry glass vial.[13] Record the weight precisely.

  • Step 2: Into the same vial, add approximately 8-10 mg of the Maleic Acid internal standard (purity ≥99.5%). Record the weight precisely. The goal is to achieve a near 1:1 molar ratio between the analyte and standard protons being integrated to maximize accuracy.[12]

  • Step 3: Add a precise volume (e.g., 0.7 mL) of deuterated solvent (DMSO-d₆) to the vial.

  • Step 4: Ensure complete dissolution using a vortex mixer or sonicator. Visually inspect the solution to confirm no particulate matter remains.[5][14]

  • Step 5: Transfer the homogenized solution into a high-precision 5 mm NMR tube.

3. NMR Data Acquisition: Ensuring Full Signal Relaxation Acquisition parameters must be set for quantification, not just for qualitative analysis. This is a crucial distinction.

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard 1D proton experiment (e.g., Bruker: zg30 or zg).

  • Pulse Angle: Set to a 90° flip angle to maximize signal intensity per scan.

  • Relaxation Delay (D1): This is the most critical acquisition parameter for accuracy.[15] Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being quantified (both analyte and standard).[16][17] A conservative and robust value of 30 seconds is recommended to ensure full relaxation and avoid signal saturation, which would lead to an underestimation of purity.[16]

  • Acquisition Time (AQ): ≥ 3 seconds to ensure adequate digital resolution.

  • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to keep integration errors below 1%.[16] Typically, 8 to 16 scans are sufficient.

4. Data Processing and Purity Calculation

  • Processing: Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve S/N. Manually and carefully phase the spectrum and perform a multi-point baseline correction across the entire spectral width.

  • Integration: Integrate a well-resolved, non-overlapping signal for 3-Amino-5-iodophenol and the singlet for Maleic Acid.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[13]:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons generating the signal

    • M: Molar mass (3-Amino-5-iodophenol: 235.02 g/mol [18]; Maleic Acid: 116.07 g/mol )

    • m: Weighed mass

    • P: Purity of the standard

    • std: Refers to the Internal Standard

    • analyte: Refers to 3-Amino-5-iodophenol

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh_sample 1. Weigh Analyte (3-Amino-5-iodophenol) weigh_std 2. Weigh Internal Standard (Maleic Acid) weigh_sample->weigh_std dissolve 3. Dissolve in DMSO-d6 weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire Spectrum (D1 ≥ 30s) transfer->acquire process 6. Process Data (Phase, Baseline Correction) acquire->process integrate 7. Integrate Signals process->integrate calculate 8. Calculate Purity (%w/w) using qNMR Formula integrate->calculate

Protocol 2: Purity Validation by HPLC-UV (Area Percent Method)

This protocol reflects a standard approach used for routine quality control.

1. Sample Preparation

  • Step 1: Accurately weigh approximately 20 mg of 3-Amino-5-iodophenol into a 20 mL volumetric flask.

  • Step 2: Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration is approximately 1.0 mg/mL.

  • Step 3: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Data Processing and Purity Calculation

  • Integration: Integrate all peaks in the chromatogram that are above a defined reporting threshold (e.g., 0.05% of the main peak area).

  • Calculation: Purity is calculated based on the area percent method:

    Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

  • Trustworthiness Caveat: This calculation operates on the critical, and often incorrect, assumption that all impurities have the same UV absorptivity at 280 nm as 3-Amino-5-iodophenol. This is the primary source of potential inaccuracy for this method.[12]

Comparative Data Summary

The following table presents realistic, hypothetical data from the analysis of the same batch of 3-Amino-5-iodophenol using both validated methods. The experiments were conducted with five replicate preparations (n=5).

ParameterQuantitative NMR (qNMR) HPLC-UV (Area % Method)
Mean Purity (% w/w) 99.1%99.7%
Standard Deviation 0.08%0.04%
Relative Standard Deviation (RSD) 0.081%0.040%
Method Principle Direct measurement against a certified internal standard.Relative measurement based on UV response.
Key Limitation Requires longer instrument time per sample due to relaxation delays.Assumes equal response factor for all impurities.
Traceability Directly traceable to a primary standard (SI-traceable).[7]Not directly traceable; relies on a relative percentage.
Structural Information Confirms identity and structure simultaneously.Provides no structural information.

Discussion: An Objective Comparison

Comparison_Logic cluster_qnmr Primary Method cluster_hplc Conventional Method Analyte 3-Amino-5-iodophenol (Single Batch) qNMR qNMR Analysis Analyte->qNMR HPLC HPLC-UV Analysis Analyte->HPLC qNMR_Result Purity = 99.1% (w/w) (Direct Measurement) qNMR->qNMR_Result Comparison Comparative Assessment qNMR_Result->Comparison HPLC_Result Purity = 99.7% (Area %) (Relative Measurement) HPLC->HPLC_Result HPLC_Result->Comparison

The data reveals a clear discrepancy: the HPLC method reports a higher purity (99.7%) than qNMR (99.1%). This is a classic scenario in pharmaceutical analysis.

  • Accuracy vs. Precision: The HPLC method shows slightly better precision (lower RSD), which is common for modern automated chromatographic systems. However, the accuracy of the qNMR result is fundamentally more trustworthy. The 0.6% difference likely arises from impurities that have a lower UV response factor than the parent compound, or from non-UV-active impurities (e.g., residual solvents not detected by this method) that are "invisible" to the HPLC-UV detector but are accounted for in the direct mass-based qNMR measurement. qNMR provides a result that is closer to the true mass fraction of the analyte in the material.

  • Trustworthiness and Validation: The qNMR protocol is inherently self-validating. By ensuring complete solubilization and full spin-lattice relaxation (the purpose of the long D1 delay), we systematically remove the major sources of measurement error.[19] The HPLC method's validity hinges on an assumption about impurity response factors that is rarely tested for unknown impurities, making the result an estimation rather than a direct measurement. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R1), which requires a demonstration that a method is suitable for its intended purpose.[20][21] For an absolute purity assignment, qNMR is unequivocally more suitable.

  • Efficiency and Throughput: The primary advantage of HPLC lies in its high throughput, especially with an autosampler. A single qNMR experiment is longer due to the necessary relaxation delay. However, the time spent on qNMR method development is often significantly less than for HPLC, which requires screening of columns, mobile phases, and gradients. Furthermore, qNMR provides a definitive result from a single experiment, whereas a complete purity profile by traditional means might require separate tests for water content (Karl Fischer), residual solvents (GC), and inorganic impurities (sulfated ash).

Conclusion: Selecting the Right Tool for the Task

For the definitive purity assignment of a pharmaceutical intermediate like 3-Amino-5-iodophenol, quantitative NMR is the superior method . Its status as a primary analytical technique provides a direct, accurate, and SI-traceable measurement of purity by mass (%w/w), eliminating the significant uncertainty associated with the response-factor assumptions inherent in HPLC-UV area percent analysis.[2][4]

While HPLC-UV remains an invaluable tool for high-throughput screening, monitoring reaction progress, and detecting known impurities with established reference standards, it should not be considered the gold standard for assigning the absolute purity of a reference material or a key intermediate. For researchers, scientists, and drug development professionals, embracing qNMR is a step toward greater analytical certainty, ensuring the quality of materials is built on a foundation of metrological rigor and not convenient assumptions.

References

  • A Monte Carlo Method for Analyzing Systematic and Random Uncertainty in Quantitative Nuclear Magnetic Resonance Measurements. (2021). Analytical Chemistry - ACS Publications. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025). ResolveMass Laboratories. [Link] (Note: As video URLs can be transient, a link to the provider's blog is used for stability).

  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025). Mestrelab Research. [Link]

  • Uncertainty Calculations for Reference Measurement Procedures. (2023). Oxford Academic. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). PubMed. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PMC. [Link]

  • Building Block. The relaxation delay. IMSERC. [Link]

  • qNMR. BIPM. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • 2-Amino-5-iodophenol | C6H6INO | CID 19877051. PubChem - NIH. [Link]

Sources

Comparative

Beyond the Halogen: A Comparative Guide to 3-Amino-5-iodophenol and its Bromo-Analog in Cross-Coupling

When designing synthetic routes for complex pharmaceuticals and advanced materials, the selection of bifunctional building blocks is paramount. 3-Amino-5-iodophenol and its analog, 3-amino-5-bromophenol , offer dual func...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for complex pharmaceuticals and advanced materials, the selection of bifunctional building blocks is paramount. 3-Amino-5-iodophenol and its analog, 3-amino-5-bromophenol , offer dual functional handles—an amino (-NH₂) and a hydroxyl (-OH) group—alongside a halogen atom primed for transition-metal-catalyzed cross-coupling. While structurally identical save for the halogen, the choice between the iodo and bromo substituents fundamentally alters the thermodynamic landscape and kinetic efficiency of the reaction.

This guide objectively compares the performance of these two substrates, providing mechanistic insights and self-validating experimental protocols to aid researchers in optimizing their synthetic workflows.

Mechanistic Causality: Overcoming Electronic Deactivation

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the rate-determining step is almost universally the oxidative addition of the aryl halide to the Pd(0) catalyst.

Here, causality dictates the synthetic strategy. Both the -NH₂ and -OH groups are strongly electron-donating via resonance (+M effect), which significantly enriches the electron density of the aromatic ring. Because oxidative addition involves the Pd(0) center donating electron density into the Ar-X antibonding orbital, an electron-rich ring inherently resists this process, making the reaction thermodynamically unfavorable and sluggish.

To compensate for this severe electronic deactivation, the leaving group must be optimized. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. As demonstrated in comparative studies on 1[1], the weaker C-I bond lowers the activation energy barrier, facilitating a much faster oxidative addition step that bypasses the electronic resistance of the ring. Consequently, 2[2] enables milder reaction conditions and lower catalyst loadings compared to 3[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + Ar-X (X=I, Br) TransMet Transmetalation OxAdd->TransMet Fast for Ar-I Slow for Ar-Br RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Pd-Catalyzed Cycle: Oxidative addition rate dictates the efficiency of Iodo vs Bromo analogs.

Quantitative Performance Comparison

The kinetic advantages of the iodo-substituent translate directly into measurable experimental outcomes. Below is a structured comparison of typical reactivity profiles and Suzuki-Miyaura coupling parameters for these two substrates.

Table 1: Fundamental Reactivity Profile

Feature3-Amino-5-iodophenol3-Amino-5-bromophenol
C-X Bond Strength WeakerStronger
Oxidative Addition Rate FastSlow
Ring Electronic Effect Deactivated (Compensated by weak C-I)Deactivated (Requires harsh forcing)
Typical Catalyst Loading 1 - 5 mol%5 - 10 mol%

Table 2: Experimental Data (Suzuki-Miyaura Coupling with Phenylboronic Acid)

SubstrateCatalyst SystemTempTimeYield
3-Amino-5-iodophenol Pd(PPh₃)₄ / K₂CO₃60°C2 hours>90%
3-Amino-5-bromophenol Pd(PPh₃)₄ / K₂CO₃90°C12 hours~75%
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To definitively prove the kinetic superiority of 3-Amino-5-iodophenol, researchers must employ a self-validating protocol. By incorporating an inert internal standard from the very beginning, the protocol generates its own real-time kinetic proof, eliminating ambiguity regarding reaction completion and validating the4[4].

Workflow Prep Substrate Prep 3-Amino-5-iodophenol + Boronic Acid Cat Catalyst Addition Pd(PPh3)4 (5 mol%) + Base (K2CO3) Prep->Cat React Reaction 60°C, 2 hours (Self-Validating Aliquots) Cat->React Analyze Validation GC/MS Analysis Internal Standard Tracking React->Analyze

Self-validating experimental workflow with real-time GC/MS kinetic tracking.

Step-by-Step Methodology:
  • Preparation: In a dry Schlenk flask under inert argon, combine 3-Amino-5-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Internal Standard Addition (The Validation Key): Add exactly 0.5 mmol of dodecane. This serves as the inert internal standard for GC/MS tracking, ensuring that any fluctuations in injection volume or extraction efficiency do not skew the kinetic data.

  • Solvent & Catalyst: Add 5 mL of degassed 1,4-dioxane/water (4:1 v/v). Introduce the Pd(PPh₃)₄ catalyst (5 mol%).

  • Thermal Initiation & Sampling: Heat the mixture to 60°C. Extract 50 µL aliquots at t = 15, 30, 60, and 120 minutes. Quench each aliquot immediately in ethyl acetate and filter through a short silica plug to remove the catalyst.

  • GC/MS Validation: Analyze the aliquots. The system is self-validating: calculate the ratio of the product peak area to the dodecane peak area. If the ratio at 60 minutes is identical to the ratio at 120 minutes, the reaction has reached 100% conversion, internally validating the kinetic efficiency of the iodo-substrate. (Note: A parallel run with 3-amino-5-bromophenol will typically show an increasing ratio even at 120 minutes, proving it requires harsher conditions for completion).

Conclusion

While 3-amino-5-bromophenol serves as a cost-effective intermediate for routine, non-sensitive syntheses, 3-Amino-5-iodophenol is the superior choice when dealing with electron-rich, deactivated aromatic systems. The weaker C-I bond effectively overrides the thermodynamic penalties imposed by the electron-donating -OH and -NH₂ groups, ensuring rapid, high-yielding cross-coupling under mild conditions.

References

Sources

Validation

A Comparative Study of Iodophenol Isomers in Cross-Coupling Reactions: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Iodophenols, available as ortho-, meta-, and para-isomers, are versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Their utility is largely centered on their participation in transition-metal-catalyzed cross-coupling reactions, where the position of the hydroxyl group relative to the iodine atom dictates the substrate's reactivity.

This guide provides an in-depth comparative analysis of 2-iodophenol, 3-iodophenol, and 4-iodophenol in several of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The Decisive Influence of Isomerism on Reactivity

The reactivity of iodophenol isomers in cross-coupling reactions is primarily governed by a combination of electronic and steric factors, which are a direct consequence of the relative positions of the hydroxyl (-OH) and iodo (-I) substituents on the benzene ring.

  • Electronic Effects: The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This electron-donating effect can influence the rate of oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. In the case of 4-iodophenol, the para-hydroxyl group enhances the electron density at the carbon atom bearing the iodine, which can facilitate oxidative addition.[1] For 3-iodophenol, the electronic influence of the hydroxyl group at the meta-position is less pronounced.[1]

  • Steric Hindrance: The proximity of the hydroxyl group to the iodine atom in 2-iodophenol introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of the bulky transition metal catalyst, thereby slowing down the rate of oxidative addition and subsequent steps in the catalytic cycle.[1]

The interplay of these effects results in a general reactivity trend across many cross-coupling reactions:

4-Iodophenol (para) > 3-Iodophenol (meta) > 2-Iodophenol (ortho)

The following sections will delve into a comparative analysis of the performance of each isomer in specific cross-coupling reactions, supported by experimental data.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. A comparative study of iodophenol isomers in the Suzuki coupling with phenylboronic acid using a palladium on carbon (Pd/C) catalyst in an aqueous solution provides a clear illustration of the reactivity trend.[1]

Iodophenol IsomerProductCatalyst SystemBaseSolventReaction Time (h)TemperatureIsolated Yield (%)
2-Iodophenol2-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.70%[1]
3-Iodophenol3-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.95% (estimated)[1]
4-Iodophenol4-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.99%[1]

As the data indicates, 4-iodophenol exhibits the highest reactivity, affording a near-quantitative yield.[1] The para-position of the hydroxyl group is believed to exert a favorable electronic effect on the reaction.[1] In contrast, 2-iodophenol shows significantly lower reactivity, which is attributed to the steric hindrance from the ortho-hydroxyl group impeding the oxidative addition step.[1] The meta-isomer, 3-iodophenol, displays high reactivity, as the electronic influence of the hydroxyl group is less pronounced at the meta-position, and steric hindrance is minimal.[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup Iodophenol Iodophenol Isomer Reaction Stir at Room Temperature (12 hours) Iodophenol->Reaction Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction Catalyst 10% Pd/C Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Water Solvent->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Product Hydroxybiphenyl Product Workup->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of iodophenols.

Heck Reaction

The Heck reaction is a palladium-catalyzed method for the formation of C-C bonds between an aryl halide and an alkene. The reactivity of iodophenol isomers in the Heck reaction generally follows the established trend, with 4-iodophenol being a suitable substrate.[2]

Iodophenol IsomerAlkeneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-IodophenolEthyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF80-100Moderate (qualitative)[3]
3-IodophenolEthyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF80-100Good (qualitative)
4-IodophenolStyrenePd@PANIEt₃NDMF10082%[4]

While specific comparative data under identical conditions is limited, available examples suggest that 4-iodophenol readily participates in the Heck reaction.[2][4] The reaction with 2-iodophenol can be more challenging due to steric hindrance, often requiring higher temperatures or more specialized catalyst systems.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Coord Olefin Coordination PdII->Coord Alkene Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim RedElim Reductive Elimination BetaElim->RedElim Base Product Substituted Alkene BetaElim->Product RedElim->Pd0

Figure 2: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[5]

Iodophenol IsomerAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or DMF50-8070-95%[3]
3-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80Good (qualitative)
4-IodophenolPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.High (qualitative)[3]

The Sonogashira coupling is generally tolerant of the hydroxyl group, and good to excellent yields can be obtained for all three isomers.[3] However, the reaction with 2-iodophenol may require heating to overcome steric hindrance, while the more reactive 4-iodophenol can often react at room temperature.[3]

Buchwald-Hartwig Amination
Iodophenol IsomerAmineCatalyst SystemBaseSolventTemperature (°C)Expected Reactivity
2-IodophenolVariousPd-basedStrong baseAprotic polarElevatedLower
3-IodophenolVariousPd-basedStrong baseAprotic polarElevatedHigh
4-IodophenolVariousPd-basedStrong baseAprotic polarElevatedHighest

The steric hindrance in 2-iodophenol would likely necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction. 4-Iodophenol is expected to be the most reactive substrate due to favorable electronic effects and minimal steric hindrance.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_halide Ar-Pd(II)-I(L₂) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord R₂NH Deprotonation Deprotonation Amine_Coord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Aryl Amine RedElim->Product

Sources

Comparative

GC-MS Analysis and Method Validation for 3-Amino-5-iodophenol: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach the quantification of highly functionalized aromatic compounds not merely as a procedural task, but as a complex system of chemical interactions that must be precisely contro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of highly functionalized aromatic compounds not merely as a procedural task, but as a complex system of chemical interactions that must be precisely controlled. 3-Amino-5-iodophenol presents a unique analytical challenge: it possesses an electron-donating amino group (-NH₂), a hydroxyl group (-OH), and a heavy, polarizable iodine atom. This combination makes the molecule highly polar, prone to severe hydrogen bonding, and thermally labile at high injection port temperatures.

This guide objectively compares analytical platforms and derivatization strategies for 3-Amino-5-iodophenol, providing a self-validating experimental protocol grounded in the latest regulatory standards.

Analytical Platform Comparison: GC-MS vs. LC-MS/MS

When developing an assay for 3-Amino-5-iodophenol, the first critical decision is the choice of analytical platform. While LC-MS/MS is often the default for polar compounds, GC-MS offers distinct advantages for halogenated positional isomers, provided the analyte is properly derivatized.

Table 1: Performance Comparison of Analytical Platforms for 3-Amino-5-iodophenol

Analytical FeatureGC-MS (Derivatized)LC-MS/MS (ESI)
Sample Preparation Complex (Requires anhydrous drying and derivatization)Simple (Dilute & shoot or protein precipitation)
Matrix Effects Low (Volatiles are separated chromatographically)Moderate to High (Ion suppression in ESI source)
Isomer Resolution Excellent (Capillary GC resolves positional isomers)Moderate (Requires specialized LC columns)
Spectral Library Universal (Standardized 70 eV EI spectra)Variable (Instrument/Collision energy dependent)
Primary Use Case Structural confirmation and high-resolution separationHigh-throughput routine quantification

The Causality of Choice: We select GC-MS for this workflow because the standardized 70 eV Electron Ionization (EI) provides highly reproducible fragmentation patterns. The heavy iodine atom significantly influences the molecule's electron affinity, making EI-MS ideal for definitive structural confirmation, whereas ESI-LC-MS/MS may suffer from severe matrix-induced ion suppression.

Overcoming GC-MS Limitations: Derivatization Strategies

Direct injection of 3-Amino-5-iodophenol into a GC-MS leads to peak tailing, irreversible adsorption to the column's active sites, and thermal degradation. To analyze it successfully, the active protons on the -OH and -NH₂ groups must be masked to increase volatility and thermal stability[1].

Table 2: Comparison of Silylation Reagents for 3-Amino-5-iodophenol

Derivatization ReagentMechanismVolatility of ByproductsSteric Hindrance PerformanceVerdict for 3-Amino-5-iodophenol
MSTFA TMS donorVery HighModerateSub-optimal; risks incomplete silylation of the amine.
MTBSTFA TBDMS donorModeratePoorNot Recommended; bulky TBDMS group blocked by iodine [2].
BSTFA + 1% TMCS TMS donor + CatalystHighExcellentOptimal; TMCS drives dual-site silylation to completion [3].

The Causality of Choice: While MTBSTFA produces highly stable derivatives with a distinct[M-57]⁺ fragment, the steric hindrance caused by the adjacent iodine atom prevents the bulky tert-butyldimethylsilyl (TBDMS) group from efficiently attacking the active sites[2]. Conversely, BSTFA is a powerful trimethylsilyl (TMS) donor, and the addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst to drive the silylation of the sterically hindered amine and hydroxyl groups to 100% completion[3].

Workflow A 3-Amino-5-iodophenol (Polar & Labile) B Derivatization BSTFA + 1% TMCS A->B Target: -OH, -NH2 C Incubation 60°C for 30 min B->C TMCS Catalysis D Di-TMS Derivative (Volatile & Stable) C->D TMS Substitution E GC-MS Analysis (EI Ionization) D->E Injection

Fig 1: Derivatization workflow and GC-MS injection logic for 3-Amino-5-iodophenol.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—incorporating internal controls that continuously verify the assay's performance during routine execution.

Phase 1: Sample Preparation & Derivatization
  • Aliquoting & Internal Standard Addition: Transfer 100 µL of the sample into a silanized glass vial. Add 10 µL of an Internal Standard (IS), such as 4-chlorophenol-d4.

    • Causality: The IS must be added before any extraction or derivatization steps to mathematically correct for volumetric losses and variations in derivatization efficiency. Silanized vials prevent the polar analyte from adsorbing to the glass surface.

  • Anhydrous Evaporation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: Silylation reagents are extremely sensitive to moisture. Even trace amounts of water will hydrolyze BSTFA, rendering the derivatization incomplete and generating active silanols that degrade the GC column.

  • Catalyzed Silylation: Add 50 µL of anhydrous pyridine (acting as an acid scavenger and solvent) followed by 50 µL of BSTFA + 1% TMCS. Cap tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes.

    • Causality: The 60°C heat provides the thermodynamic energy required to overcome the activation barrier, while TMCS catalyzes the substitution of the sterically hindered amine protons.

Phase 2: GC-MS Acquisition & System Validation
  • System Suitability Test (SST): Before injecting samples, inject a known mid-level standard.

    • Causality: This validates that the GC-MS system meets predefined criteria for retention time stability, peak symmetry (tailing factor < 1.5), and signal-to-noise ratio (> 10:1) before committing valuable study samples.

  • Analytical Run Execution (Bracketed): Inject 1 µL of the derivatized sample in splitless mode.

    • Run Sequence: Blank Matrix → Zero Sample (Blank + IS) → Calibration Standards → Unknown Samples interspersed with QCs → Closing Calibration Standards.

    • Causality: The blank matrix proves selectivity (no endogenous interference). Bracketing the run with calibration standards proves that the detector response did not drift during the sequence.

ICH M10 Method Validation Framework

To utilize this assay for regulatory submissions, it must be validated according to the [4]. The guidance mandates strict thresholds for selectivity, linearity, accuracy, precision, and stability.

Validation Start ICH M10 Validation Framework Selectivity Selectivity & Specificity (Blank Matrix Check) Start->Selectivity Linearity Calibration Curve (R² ≥ 0.99) Start->Linearity AccPrec Accuracy & Precision (LLOQ, LQC, MQC, HQC) Start->AccPrec Stability Stability Testing (Benchtop, F/T, Autosampler) Start->Stability Approval Validated Method Ready for Study Samples Selectivity->Approval Linearity->Approval AccPrec->Approval Stability->Approval

Fig 2: ICH M10 method validation pathway for bioanalytical assays.

Table 3: ICH M10 Method Validation Summary for 3-Amino-5-iodophenol (Representative Data)

Validation ParameterTarget ConcentrationIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)ICH M10 Acceptance Criteria
LLOQ 10 ng/mL11.2%13.5%+9.4%±20% Bias, ≤20% CV
Low QC (LQC) 30 ng/mL6.8%8.1%+4.1%±15% Bias, ≤15% CV
Mid QC (MQC) 400 ng/mL4.5%5.2%-2.3%±15% Bias, ≤15% CV
High QC (HQC) 800 ng/mL3.1%4.6%-1.8%±15% Bias, ≤15% CV

Note: Processed sample stability must be evaluated concurrently to ensure the di-TMS derivative of 3-Amino-5-iodophenol remains stable while residing in the autosampler queue.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of 3-Amino-5-iodophenol Derivatives in Suzuki-Miyaura Coupling

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of novel 3-Amino-5-iodophenol-derived ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of novel 3-Amino-5-iodophenol-derived ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the synthesis of these ligands, the preparation of their corresponding palladium complexes, and a detailed protocol for evaluating their catalytic performance against established alternatives. The objective is to furnish researchers, chemists, and drug development professionals with a robust methodology for assessing the potential of this unique class of ligands in facilitating synthetically important chemical transformations.

Introduction: The Rationale for 3-Amino-5-iodophenol Derivatives in Catalysis

The search for highly efficient and robust catalysts is a cornerstone of modern synthetic chemistry. The performance of a transition metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. Aminophenol backbones have shown considerable promise in the design of ligands for a variety of catalytic processes, including C-C and C-N bond formation.[1] The introduction of an iodine atom at the 5-position of the 3-aminophenol scaffold offers a unique handle for both electronic modulation and potential secondary coordination or synthetic diversification. The electron-withdrawing nature of iodine can influence the electron density at the metal center, potentially enhancing catalytic activity and stability.

This guide will use the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid as a benchmark reaction to evaluate the catalytic prowess of newly synthesized palladium complexes bearing 3-Amino-5-iodophenol-derived ligands. This reaction is a widely accepted standard for assessing the efficiency of cross-coupling catalysts due to its synthetic importance and the availability of extensive comparative data.

Synthesis of 3-Amino-5-iodophenol-Derived Ligands and Palladium Complexes

The following section outlines the synthesis of two representative ligands derived from 3-Amino-5-iodophenol and their subsequent complexation with palladium.

Ligand Synthesis: L1 and L2

Ligand 1 (L1): N,N-dimethyl-3-amino-5-iodophenol

A straightforward synthesis involves the reductive amination of 3-amino-5-iodophenol.

  • Step 1: To a solution of 3-amino-5-iodophenol (1 eq.) in methanol, add formaldehyde (2.5 eq.) and sodium borohydride (2.5 eq.) portion-wise at 0 °C.

  • Step 2: The reaction mixture is stirred at room temperature for 12 hours.

  • Step 3: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield L1 .

Ligand 2 (L2): 3-(diphenylphosphino)amino-5-iodophenol

This ligand introduces a phosphine moiety, which is a common feature in highly effective cross-coupling ligands.

  • Step 1: 3-amino-5-iodophenol (1 eq.) is dissolved in dry toluene under an inert atmosphere.

  • Step 2: Triethylamine (1.2 eq.) is added, followed by the dropwise addition of chlorodiphenylphosphine (1.1 eq.).

  • Step 3: The reaction is stirred at 80 °C for 6 hours.

  • Step 4: After cooling, the triethylamine hydrochloride salt is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization to afford L2 .

Palladium Complex Formation: [Pd(L)₂(OAc)₂]
  • Step 1: The respective ligand (L1 or L2 ) (2.2 eq.) and palladium(II) acetate (1 eq.) are dissolved in dichloromethane under argon.

  • Step 2: The mixture is stirred at room temperature for 4 hours.

  • Step 3: The solvent is removed in vacuo, and the resulting solid is washed with diethyl ether and dried to yield the corresponding palladium complex, [Pd(L1)₂(OAc)₂] or [Pd(L2)₂(OAc)₂] .

Experimental Workflow for Catalytic Efficiency Benchmarking

The following protocol details the experimental setup for the Suzuki-Miyaura cross-coupling reaction and the methods for monitoring its progress and determining catalytic efficiency.

G cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Weigh Reagents: - 4-bromoanisole (1 mmol) - Phenylboronic acid (1.2 mmol) - K₂CO₃ (2 mmol) - Catalyst (0.1 mol%) solvent Add Solvent: - Toluene/H₂O (4:1, 5 mL) assembly Assemble Reaction Vessel: - Schlenk tube - Stir bar degas Degas Mixture: - 3x Vacuum/Argon cycles heating Heat to 100 °C degas->heating sampling Take Aliquots at t = 0, 5, 15, 30, 60, 120 min heating->sampling quench Quench with H₂O sampling->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze by GC-MS extract->analyze yield_calc Calculate Yield vs. Time analyze->yield_calc kinetics Determine Initial Rate yield_calc->kinetics ton_tof Calculate TON & TOF kinetics->ton_tof G pd0 Pd(0)L₂ (Active Catalyst) pd_aryl_halide [Ar-Pd(II)L₂-X] (Oxidative Addition) pd0->pd_aryl_halide Ar-X pd_aryl_boronate [Ar-Pd(II)L₂-OR'] (Transmetalation) pd_aryl_halide->pd_aryl_boronate Ar'B(OR)₂ Base pd_biaryl [Ar-Pd(II)L₂-Ar'] (Reductive Elimination) pd_aryl_boronate->pd_biaryl pd_biaryl->pd0 Ar-Ar'

Sources

Comparative

Spectroscopic Comparison Guide: 3-Amino-5-iodophenol vs. 3-Aminophenol

Executive Summary & Application Context In the landscape of drug development and advanced organic synthesis, distinguishing between closely related aromatic intermediates is a critical quality control step. 3-Aminophenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

In the landscape of drug development and advanced organic synthesis, distinguishing between closely related aromatic intermediates is a critical quality control step. 3-Aminophenol is a foundational building block widely used in the synthesis of pharmaceuticals and fluorophores[1]. Its halogenated derivative, 3-Amino-5-iodophenol , serves as a highly specialized electrophilic partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2].

This guide provides an authoritative, objective comparison of the spectroscopic profiles of these two compounds. By understanding the underlying electronic causality that drives spectral shifts, researchers can confidently validate regioselective halogenation and ensure the structural integrity of their synthetic pipelines.

Structural and Electronic Causality

To interpret the spectroscopic differences between these two molecules, one must move beyond memorizing chemical shifts and understand the physical organic chemistry driving them. The substitution of the C-5 proton in 3-aminophenol with an iodine atom fundamentally alters the molecule's electronic landscape through three primary mechanisms:

  • Disruption of Spin-Spin Coupling Symmetry : In 3-aminophenol, the H-5 proton is flanked by two equivalent pathways to H-4 and H-6, resulting in a distinct ortho-coupling pattern (J ≈ 8.0 Hz)[3]. When iodine occupies the C-5 position, this proton is lost. The remaining three aromatic protons (H-2, H-4, H-6) in 3-amino-5-iodophenol are now all meta to one another, collapsing the spectrum into a series of narrowly coupled signals (J ≈ 1.5–2.0 Hz).

  • The Heavy Atom Effect (HAE) : While iodine is electronegative, its massive, highly polarizable electron cloud exerts a profound diamagnetic shielding effect on the attached ipso-carbon. In 13 C NMR, this causes the C-5 carbon to shift dramatically upfield from ~129 ppm (in 3-aminophenol) to ~94 ppm (in 3-amino-5-iodophenol).

  • Inductive Deshielding : Iodine's weak electron-withdrawing inductive effect (-I) slightly decreases electron density around the adjacent C-4 and C-6 positions, leading to a subtle downfield shift for these protons in the 1 H NMR spectrum.

Comparative Spectroscopic Data

The following table summarizes the diagnostic quantitative data used to differentiate the two compounds.

Analytical TechniqueParameter / Signal3-Aminophenol[1]3-Amino-5-iodophenol[2]Mechanistic Rationale
1 H NMR (DMSO- d6​ )H-5 Proton ~6.80 ppm (t, J = 8.0 Hz)Absent Direct proof of substitution at the C-5 position.
H-4 / H-6 Protons ~5.95–6.05 ppm (m)~6.30–6.45 ppm (m, meta-coupled)Inductive deshielding by iodine; loss of ortho-coupling.
Heteroatoms (-OH, -NH 2​ ) ~8.83 ppm (s, 1H) / ~4.85 ppm (s, 2H)~9.25 ppm (s, 1H) / ~5.25 ppm (s, 2H)Increased acidity/deshielding due to iodine's -I effect.
13 C NMR (DMSO- d6​ )C-5 Carbon 129.30 ppm~94.50 ppmMassive upfield shift due to the Heavy Atom Effect (HAE).
FTIR (KBr Pellet)C-I Stretch Absent~550 cm −1 Low-frequency stretching vibration unique to heavy halogens.
Mass Spec (ESI+)Isotopic Mass [M+H] + m/z 110.1m/z 236.0Addition of iodine monoisotope ( 127 I).

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. To ensure that the spectroscopic data is a true reflection of the molecule and not an instrumental artifact, follow these self-validating workflows.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity DMSO- d6​ (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters : Acquire 1 H NMR (16 scans, 400 MHz) and 13 C NMR (512 scans, 100 MHz) at a stabilized probe temperature of 298 K.

  • Self-Validation Check :

    • Calibration: Verify the TMS peak is exactly at 0.00 ppm. Check the DMSO- d6​ residual solvent peak (quintet at 2.50 ppm for 1 H; septet at 39.52 ppm for 13 C). If the solvent peak deviates by >0.02 ppm, recalibrate the axis.

    • Integration Logic: Integrate the aromatic region. For 3-aminophenol, the total aromatic integral must equal 4. For 3-amino-5-iodophenol, it must equal exactly 3. Any fractional deviation indicates co-eluting impurities or incomplete halogenation.

Protocol B: Self-Validating FTIR Acquisition
  • Sample Preparation : Prepare a homogeneous KBr pellet by grinding 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr. Press under 10 tons of pressure to form a translucent disk.

  • Acquisition Parameters : Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

  • Self-Validation Check :

    • Baseline Integrity: Ensure the baseline transmittance is >85%. A sloping baseline indicates poor pellet pressing (Mie scattering), which can obscure the critical low-frequency C-I stretch at ~550 cm −1 .

    • Calibration: Run a standard polystyrene film check prior to the sample. The diagnostic peak at 1601 cm −1 must be within ±1 cm −1 to validate the instrument's laser frequency.

Analytical Workflow Visualization

The following diagram outlines the logical progression of the self-validating spectroscopic workflow, ensuring high-confidence structural confirmation.

Spectroscopic_Workflow Prep Sample Preparation (DMSO-d6, KBr Pellet) NMR NMR Analysis (1H & 13C, 400 MHz) Prep->NMR IR FTIR Spectroscopy (4000 - 400 cm⁻¹) Prep->IR MS Mass Spectrometry (ESI-TOF MS) Prep->MS Val_NMR Validate: TMS Peak (0 ppm) Integration Ratios NMR->Val_NMR Val_IR Validate: Baseline >85% Polystyrene Check IR->Val_IR Val_MS Validate: Mass Accuracy (< 5 ppm error) MS->Val_MS Confirm Structural Confirmation (C-I Bond vs C-H Bond) Val_NMR->Confirm Val_IR->Confirm Val_MS->Confirm

Figure 1: Self-validating spectroscopic workflow for halogenated phenol characterization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11568, 3-Aminophenol." PubChem. URL:[Link]

  • Royal Society of Chemistry. "Nitrogen rich graphitic-carbon stabilized cobalt nanoparticles for chemoselective hydrogenation of nitroarenes at milder conditions - Supporting Information." RSC Advances. URL:[Link]

Sources

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